Aklavinone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
16234-96-1 |
|---|---|
Molecular Formula |
C22H20O8 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
methyl (1R,2R,4S)-2-ethyl-2,4,5,7-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C22H20O8/c1-3-22(29)8-13(24)15-10(17(22)21(28)30-2)7-11-16(20(15)27)19(26)14-9(18(11)25)5-4-6-12(14)23/h4-7,13,17,23-24,27,29H,3,8H2,1-2H3/t13-,17-,22+/m0/s1 |
InChI Key |
RACGRCLGVYXIAO-YOKWENHESA-N |
SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)O |
Isomeric SMILES |
CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)O |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aklavinone; NSC 114780; NSC-114780; NSC114780 |
Origin of Product |
United States |
Foundational & Exploratory
The Aklavinone Biosynthesis Pathway in Streptomyces: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aklavinone is the aglycone core of the potent anthracycline antibiotic aclacinomycin, a secondary metabolite produced by various Streptomyces species, most notably Streptomyces galilaeus. As a crucial precursor to a class of clinically important anticancer agents, the elucidation of its biosynthetic pathway has been a significant focus of research. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic and enzymatic machinery, key chemical transformations, and regulatory aspects. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols for pathway investigation, and visual diagrams of the core processes to serve as a resource for researchers in natural product biosynthesis, metabolic engineering, and pharmaceutical development.
The this compound Biosynthetic Gene Cluster
The genetic blueprint for this compound production in Streptomyces galilaeus is encoded within a dedicated biosynthetic gene cluster (BGC). This cluster houses the genes for the type II polyketide synthase (PKS) responsible for assembling the polyketide backbone, as well as the enzymes that tailor this backbone into the final tetracyclic structure of this compound. The complete nucleotide sequence of the this compound-aclacinomycin biosynthetic gene cluster of S. galilaeus is available under GenBank accession number AB008466.[1]
The core of the BGC contains the minimal PKS genes, which work in an iterative fashion to construct the polyketide chain from a starter unit and extender units. Surrounding these are genes encoding a suite of tailoring enzymes, including ketoreductases, cyclases, aromatases, and oxygenases, that catalyze the intricate steps of cyclization, aromatization, and other modifications.
The Biosynthetic Pathway: From Precursors to this compound
The biosynthesis of this compound commences with the condensation of a propionyl-CoA starter unit with nine molecules of malonyl-CoA as extender units, a process catalyzed by the minimal polyketide synthase (PKS) complex.[2] This iterative process results in a 21-carbon polyketide chain that undergoes a series of enzymatic modifications to yield the characteristic tetracyclic anthracyclinone structure.
Core Polyketide Synthesis
The minimal PKS, a type II PKS, is a multi-enzyme complex comprising three essential protein subunits encoded by the following genes:
-
Ketosynthase α (KSα) and Ketosynthase β (KSβ)/Chain Length Factor (CLF) : Encoded by aknB (KSα) and aknC (KSβ/CLF), these enzymes catalyze the decarboxylative condensation of malonyl-CoA with the growing polyketide chain. The CLF is crucial for determining the final length of the polyketide backbone.[2]
-
Acyl Carrier Protein (ACP) : Encoded by aknD, the ACP acts as a shuttle, tethering the growing polyketide chain via a phosphopantetheinyl arm and presenting it to the various catalytic domains of the PKS.[2]
Post-PKS Tailoring Modifications
Following the synthesis of the nascent polyketide chain, a series of tailoring enzymes meticulously craft the final this compound structure. These enzymes and their proposed functions are summarized below:
-
Ketoreductase (KR) : The aknA gene product is a ketoreductase responsible for the stereospecific reduction of a keto group on the polyketide chain.[3][4] This reduction is a critical step in directing the subsequent cyclization events. The predicted AknA protein has a molecular mass of approximately 27.2 kDa and contains a conserved oxidoreductase motif.[3]
-
Aromatase (ARO) and Cyclases (CYC) : The aknE2 gene product is an aromatase/cyclase that catalyzes the regiospecific cyclization and aromatization of the polyketide chain to form the tetracyclic ring system of this compound.[2]
-
Oxygenase : The aknX gene encodes an anthrone oxygenase that is involved in the formation of aklanonic acid from its anthrone precursor, a key step in the biosynthesis.[1][5]
The proposed biosynthetic pathway is a complex interplay of these enzymatic activities, leading from simple building blocks to the intricate architecture of this compound.
Quantitative Data
While comprehensive kinetic data for all enzymes in the this compound pathway from S. galilaeus is not extensively available in the public domain, some quantitative information has been reported, providing insights into the efficiency of certain steps and the overall productivity of the pathway.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Gene | Organism | Substrate | Km | kcat | Reference |
| This compound-11-hydroxylase (RdmE) | rdmE | Streptomyces purpurascens | This compound | 10 µM | - | [6] |
| This compound-11-hydroxylase (RdmE) | rdmE | Streptomyces purpurascens | NADPH | 2 mM | - | [6] |
Note: this compound-11-hydroxylase is an enzyme that acts on this compound, converting it to ε-rhodomycinone. While not part of the core this compound biosynthesis, its kinetics provide an example of the characterization of an anthracycline-modifying enzyme.
Table 2: this compound Production Titer
| Strain | Genetic Background | Titer | Reference |
| Recombinant Streptomyces | Engineered strain with optimized promoters and enzymes | 15–20 mg/L | [2] |
Experimental Protocols
Gene Knockout in Streptomyces galilaeus via CRISPR-Cas9
This protocol outlines a general workflow for creating a targeted gene deletion in S. galilaeus to investigate the function of a specific gene in the this compound biosynthetic pathway.
4.1.1. Materials
-
S. galilaeus wild-type strain
-
E. coli strain for plasmid construction (e.g., DH5α)
-
E. coli strain for conjugation (e.g., ET12567/pUZ8002)
-
CRISPR-Cas9 vector for Streptomyces (e.g., pCRISPomyces-2)
-
Oligonucleotides for guide RNA (gRNA) construction and homology arms
-
Appropriate antibiotics for selection
-
Standard molecular biology reagents and equipment
4.1.2. Methodology
-
Design and Construction of the CRISPR-Cas9 Plasmid:
-
Design a specific 20-bp gRNA sequence targeting the gene of interest within the this compound BGC. Ensure the target sequence is followed by a protospacer adjacent motif (PAM).
-
Design and synthesize oligonucleotides encoding the gRNA.
-
Anneal the gRNA oligonucleotides and clone them into the CRISPR-Cas9 vector.
-
Design and amplify ~1-2 kb homology arms flanking the target gene from S. galilaeus genomic DNA.
-
Clone the homology arms into the gRNA-containing CRISPR-Cas9 vector to serve as a repair template for homologous recombination.
-
-
Transformation into E. coli :
-
Transform the final CRISPR-Cas9 construct into a suitable E. coli cloning strain and verify the plasmid integrity by restriction digestion and sequencing.
-
Transform the verified plasmid into the methylation-deficient E. coli conjugation strain.
-
-
Intergeneric Conjugation:
-
Grow cultures of the E. coli donor strain and S. galilaeus recipient strain.
-
Mix the donor and recipient cultures and plate them on a suitable medium for conjugation.
-
After incubation, overlay the plates with antibiotics to select for S. galilaeus exconjugants that have received the CRISPR-Cas9 plasmid.
-
-
Identification of Gene Deletion Mutants:
-
Isolate individual exconjugant colonies and grow them on non-selective media to allow for the loss of the temperature-sensitive CRISPR-Cas9 plasmid.
-
Screen for colonies that have lost the plasmid by replica plating onto antibiotic-containing and antibiotic-free media.
-
Perform colony PCR on the plasmid-cured colonies using primers flanking the target gene to identify mutants with the desired deletion.
-
Confirm the gene deletion by Sanger sequencing of the PCR product.
-
-
Phenotypic Analysis:
-
Cultivate the confirmed gene knockout mutant and the wild-type strain under this compound-producing conditions.
-
Extract the secondary metabolites and analyze them by HPLC or LC-MS to determine the effect of the gene deletion on this compound biosynthesis.
-
Heterologous Expression and Purification of AknX Anthrone Oxygenase
This protocol describes the expression of the aknX gene in E. coli and the subsequent purification of the recombinant AknX protein.[1]
4.2.1. Materials
-
E. coli expression host (e.g., BL21(DE3)pLysE)
-
Expression vector (e.g., pET vector) containing the aknX gene, optionally with an N-terminal His-tag
-
LB medium and appropriate antibiotics
-
Isopropyl-β-D-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Anion-exchange chromatography column
-
SDS-PAGE reagents and equipment
4.2.2. Methodology
-
Gene Cloning and Expression:
-
Clone the aknX coding sequence into an E. coli expression vector. Codon optimization of the N-terminal region may be necessary for efficient expression.[1]
-
Transform the expression plasmid into the E. coli expression host.
-
Grow a culture of the transformed E. coli at 37°C to an OD600 of 0.4-0.6.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to incubate for 3-4 hours.
-
Harvest the cells by centrifugation.
-
-
Cell Lysis and Protein Purification:
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration).
-
Elute the His-tagged AknX protein with elution buffer (lysis buffer with a high concentration of imidazole).
-
For further purification, subject the eluted fractions to anion-exchange chromatography.
-
-
Purity Analysis:
-
Analyze the purified protein fractions by SDS-PAGE to assess purity and confirm the molecular weight.
-
HPLC Analysis of this compound and Biosynthetic Intermediates
This protocol provides a general framework for the analysis of this compound and its precursors from Streptomyces culture extracts.
4.3.1. Materials
-
Streptomyces culture broth
-
Organic solvent for extraction (e.g., ethyl acetate)
-
HPLC system with a UV-Vis or PDA detector
-
Reversed-phase C18 column
-
Mobile phase solvents (e.g., acetonitrile, water, formic acid)
-
This compound standard (if available)
4.3.2. Methodology
-
Sample Preparation:
-
Acidify the Streptomyces culture broth to pH ~3.
-
Extract the metabolites from the broth with an equal volume of ethyl acetate.
-
Evaporate the organic solvent to dryness under reduced pressure.
-
Resuspend the dried extract in a suitable solvent (e.g., methanol) for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the sample onto a reversed-phase C18 column.
-
Elute the compounds using a gradient of acetonitrile and water (both containing 0.1% formic acid). A typical gradient might be from 10% to 90% acetonitrile over 30 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm and 430 nm for anthracyclines).
-
Identify this compound by comparing the retention time and UV-Vis spectrum with an authentic standard.
-
For the identification of biosynthetic intermediates, comparison with known standards or further analysis by LC-MS/MS is required.
-
Mandatory Visualizations
Caption: A simplified diagram of the this compound biosynthesis pathway.
Caption: Organization of key genes in the this compound biosynthetic cluster.
Caption: A logical workflow for gene knockout in Streptomyces galilaeus.
Conclusion
The biosynthesis of this compound in Streptomyces is a paradigm of type II polyketide synthesis, involving a sophisticated interplay of a minimal PKS and a series of tailoring enzymes. Understanding this pathway at a molecular level is paramount for the rational design of novel anthracycline analogs with improved therapeutic properties. This technical guide has provided a detailed overview of the this compound biosynthetic pathway, from the genetic organization to the enzymatic reactions and experimental methodologies for its study. The presented data and protocols are intended to serve as a valuable resource for researchers aiming to further unravel the complexities of this fascinating pathway and to harness its potential for the development of new and improved anticancer drugs.
References
- 1. Expression, Purification, and Characterization of AknX Anthrone Oxygenase, Which Is Involved in this compound Biosynthesis in Streptomyces galilaeus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rethinking Biosynthesis of Aclacinomycin A | MDPI [mdpi.com]
- 3. Nucleotide sequence of the aknA region of the this compound biosynthetic gene cluster of Streptomyces galilaeus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleotide sequence of the aknA region of the this compound biosynthetic gene cluster of Streptomyces galilaeus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression, purification, and characterization of AknX anthrone oxygenase, which is involved in this compound biosynthesis in Streptomyces galilaeus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of this compound-11-hydroxylase from Streptomyces purpurascens - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Mechanism of Action of Aklavinone as a DNA Intercalator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aklavinone, a key aglycone of the anthracycline family of antibiotics, exerts its potent antineoplastic activity primarily through its interaction with DNA. This technical guide provides a comprehensive overview of the core mechanism of action of this compound as a DNA intercalator. It delves into the biophysical and biochemical aspects of its interaction with the DNA double helix, its inhibitory effects on essential nuclear enzymes, and its influence on cellular signaling pathways. This document is intended to serve as a detailed resource, incorporating quantitative data, in-depth experimental protocols, and visual representations of the key molecular processes to facilitate a deeper understanding for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a tetracyclic aromatic molecule and a member of the anthracycline class of compounds, which are widely recognized for their use in cancer chemotherapy.[1] Its planar structure is a key feature that enables it to function as a DNA intercalator, inserting itself between the base pairs of the DNA double helix.[1] This physical obstruction of the DNA structure leads to a cascade of cellular events, including the inhibition of DNA replication and transcription, ultimately triggering programmed cell death. Furthermore, this compound is known to be a dual inhibitor of topoisomerase I and II, enzymes critical for managing DNA topology during various cellular processes. This multifaceted mechanism of action underscores its efficacy as an anticancer agent.
The Core Mechanism: DNA Intercalation
The primary mechanism of this compound's cytotoxic effect is its ability to intercalate into the DNA double helix. This process is driven by non-covalent interactions, including van der Waals forces and hydrogen bonding, between the planar aromatic rings of this compound and the DNA base pairs.
Structural Consequences of Intercalation
The insertion of this compound into the DNA helix induces significant structural distortions:
-
Unwinding of the DNA Helix: To accommodate the intercalating molecule, the DNA helix must unwind, leading to a decrease in its helical twist.
-
Increase in DNA Length: The insertion of this compound between base pairs increases the distance between them, resulting in an overall lengthening of the DNA molecule.
-
Alteration of DNA Conformation: The intercalation can cause local changes in DNA conformation, potentially affecting the binding of proteins that recognize specific DNA structures.
These structural alterations have profound implications for cellular processes that rely on the integrity of the DNA template, such as replication and transcription.
Quantitative Analysis of this compound-DNA Binding
| Parameter | Description | Typical Range for Anthracyclines |
| Binding Constant (Ka) | A measure of the equilibrium between the bound and unbound states. Higher Ka indicates stronger binding. | 105 - 107 M-1 |
| Dissociation Constant (Kd) | The inverse of the binding constant (Kd = 1/Ka). Lower Kd indicates stronger binding. | 10-7 - 10-5 M |
| Enthalpy Change (ΔH) | The heat change associated with the binding process. A negative value indicates an exothermic and often favorable interaction. | Varies |
| Entropy Change (ΔS) | The change in disorder of the system upon binding. Can be positive or negative depending on factors like solvent rearrangement. | Varies |
| Gibbs Free Energy (ΔG) | The overall energy change of the binding process, determining its spontaneity (ΔG = ΔH - TΔS). A negative value indicates a spontaneous interaction. | Varies |
Note: The specific values for this compound may vary depending on experimental conditions such as buffer composition, ionic strength, and temperature.
Inhibition of Topoisomerases
Beyond its role as a simple DNA intercalator, this compound also functions as a dual inhibitor of topoisomerase I and topoisomerase II. These enzymes are crucial for resolving topological problems in DNA that arise during replication, transcription, and recombination.
-
Topoisomerase I: This enzyme creates transient single-strand breaks in DNA to relieve supercoiling. This compound can interfere with this process, although the precise mechanism and inhibitory concentration (IC50) are not as well-characterized as for other anthracyclines.
-
Topoisomerase II: This enzyme introduces transient double-strand breaks to decatenate and unknot DNA. This compound inhibits the catalytic activity of topoisomerase II, preventing the enzyme from resolving tangled DNA, which is particularly detrimental during cell division.[4]
| Enzyme | This compound's Effect | IC50 |
| Topoisomerase I | Inhibition of catalytic activity | Data not consistently available |
| Topoisomerase II | Inhibition of decatenation activity | Varies depending on assay conditions |
Impact on Cellular Signaling
While direct intercalation and topoisomerase inhibition are the primary mechanisms, the downstream consequences of this compound-induced DNA damage can trigger various cellular signaling pathways. While the specific signaling cascades directly modulated by this compound are still an area of active research, related compounds have been shown to influence pathways involved in cell survival and apoptosis, such as the PI3K/AKT pathway. It has been proposed that DNA damage can lead to the activation of stress-response pathways that may intersect with survival signaling. For instance, the activation of SIRT1, a deacetylase involved in cellular stress responses, has been linked to the modulation of the PI3K/AKT pathway in other contexts.[5][6][7] Further investigation is required to elucidate the precise role of this compound in regulating these pathways.
Experimental Workflows and Signaling Pathways
Caption: A generalized workflow for investigating the interaction of this compound with DNA.
References
- 1. Structure of this compound, a DNA binding anthracycline antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enthalpy-entropy compensations in drug-DNA binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermodynamic Factors That Drive Sequence-Specific DNA Binding of Designed, Synthetic Minor Groove Binding Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. profoldin.com [profoldin.com]
- 5. Upregulation of SIRT1 by Evodiamine activates PI3K/AKT pathway and blocks intervertebral disc degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Upregulation of SIRT1 by Evodiamine activates PI3K/AKT pathway and blocks intervertebral disc degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Akt signaling by Sirtuins: Its implication in cardiac hypertrophy and aging - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Isolation of Aklavinone from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of aklavinone, a key aglycone precursor to the anthracycline antibiotic aclacinomycin A. This document details the scientific journey from its initial identification in Streptomyces species to the methodologies for its extraction and purification, offering valuable insights for researchers in natural product chemistry, metabolic engineering, and pharmaceutical development.
Discovery and Natural Sources
This compound was discovered as the aglycone core of the potent antitumor antibiotic, aclacinomycin A.[1] Aclacinomycin A and its analogues were first isolated in 1975 from the fermentation broth of Streptomyces galilaeus strain MA144-M1.[1][2] This discovery was a significant milestone in the field of oncology, as aclacinomycin A demonstrated marked inhibitory effects on L1210 leukemia in mice.[2]
The primary natural source of this compound is various species of the bacterial genus Streptomyces, with Streptomyces galilaeus being the most notable producer.[1][3] Mutant strains of S. galilaeus, such as the 3AR-33 strain, have been developed to specifically accumulate and produce this compound.[3]
Biosynthesis of this compound
The biosynthesis of this compound in Streptomyces galilaeus is a well-characterized process involving a type II polyketide synthase (PKS) system.[1][4] The genetic blueprint for this pathway is encoded within a dedicated biosynthetic gene cluster.[1][4][5]
The process begins with one molecule of propionyl-CoA as a starter unit and nine molecules of malonyl-CoA as extender units. The type II PKS catalyzes the iterative Claisen condensation to form a 21-carbon polyketide chain.[1] This chain then undergoes a series of cyclization and oxidation reactions to yield the tetracyclic aromatic structure of this compound.[1][5]
Isolation and Purification of this compound
The isolation of this compound from the fermentation broth of Streptomyces galilaeus involves a multi-step process of extraction and chromatographic purification. The following is a generalized protocol based on methods used for the extraction of aclacinomycins and other secondary metabolites from Streptomyces.[1][2][6][7][8]
Experimental Protocols
3.1.1. Fermentation of Streptomyces galilaeus
A suitable strain of Streptomyces galilaeus (e.g., an this compound-accumulating mutant) is cultured in a production medium. A typical fermentation is carried out in a stirred-tank fermentor under controlled conditions of temperature, pH, and aeration to maximize the production of this compound.[2]
3.1.2. Extraction of this compound
-
Separation of Mycelium and Broth : The fermentation broth is harvested, and the mycelial mass is separated from the culture filtrate by centrifugation or filtration.[2][8]
-
Solvent Extraction :
-
The culture filtrate is extracted with an equal volume of a water-immiscible organic solvent such as ethyl acetate or toluene.[2]
-
The mycelial cake is extracted separately with a polar organic solvent like acetone. The acetone extract is then concentrated, and the resulting aqueous residue is extracted with ethyl acetate.[2]
-
-
Concentration : The organic extracts are combined and concentrated under reduced pressure to yield a crude extract containing this compound and other metabolites.[8]
3.1.3. Purification of this compound by Column Chromatography
The crude extract is subjected to column chromatography for purification. Silicic acid chromatography has been successfully used for the separation of aclacinomycins and can be adapted for this compound purification.[1]
-
Column Preparation : A glass column is packed with silica gel as the stationary phase, equilibrated with a non-polar solvent.
-
Sample Loading and Elution : The crude extract is dissolved in a minimal amount of a suitable solvent and loaded onto the column. Elution is performed using a gradient of solvents with increasing polarity (e.g., a mixture of chloroform and methanol), to separate the components based on their affinity for the stationary phase.
-
Fraction Collection and Analysis : Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.
-
Final Purification : Fractions containing this compound are pooled, and the solvent is evaporated to yield the purified compound. Further purification can be achieved by recrystallization or preparative HPLC if necessary.
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₀O₈ |
| Molecular Weight | 412.4 g/mol |
| Appearance | Yellow crystalline powder |
| Core Structure | Tetracyclic anthraquinone |
Production Yield
Characterization of this compound
The structural elucidation and confirmation of purified this compound are typically performed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for determining the chemical structure of this compound, providing detailed information about the arrangement of protons and carbon atoms in the molecule.
-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. Fragmentation patterns observed in the mass spectrum can provide further structural information.
While a complete, publicly available dataset of the NMR and MS data for this compound is not provided in the searched literature, these standard analytical techniques are essential for its characterization.
This technical guide provides a foundational understanding of the discovery and isolation of this compound. For researchers and professionals in drug development, this information serves as a starting point for further investigation into the production and derivatization of this important anthracycline precursor.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Cloning of this compound biosynthesis genes from Streptomyces galilaeus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Expression, Purification, and Characterization of AknX Anthrone Oxygenase, Which Is Involved in this compound Biosynthesis in Streptomyces galilaeus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. banglajol.info [banglajol.info]
- 7. researchgate.net [researchgate.net]
- 8. Isolation, identification and characterization of Streptomyces metabolites as a potential bioherbicide - PMC [pmc.ncbi.nlm.nih.gov]
Aklavinone: The Aglycone Cornerstone in Aclacinomycin Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Aclacinomycin A (ACM-A), a potent anthracycline antibiotic used in cancer chemotherapy, originates from a complex biosynthetic pathway in various Streptomyces species, most notably Streptomyces galilaeus. Central to its formation is the tetracyclic aglycone, aklavinone. This technical guide provides a comprehensive overview of the biosynthesis of aclacinomycin with a core focus on this compound as the crucial precursor. It details the enzymatic transformations, presents quantitative data on enzyme kinetics and production yields, outlines key experimental protocols, and visualizes the intricate molecular pathways.
The Biosynthetic Pathway: From Polyketide Assembly to Aclacinomycin A
The journey from simple metabolic building blocks to the complex structure of aclacinomycin A is a multi-step enzymatic cascade. The formation of the this compound backbone is accomplished by a type II polyketide synthase (PKS) system, followed by a series of tailoring reactions including glycosylation and oxidation.
This compound Synthesis: The Polyketide Backbone
The biosynthesis of this compound begins with the assembly of a 21-carbon polyketide chain from one molecule of propionyl-CoA as a starter unit and nine molecules of malonyl-CoA as extender units.[1][2] This process is catalyzed by a minimal PKS complex comprising a ketosynthase (KSα), a chain length factor (KSβ), and an acyl carrier protein (ACP).[3][4] Subsequent cyclization and aromatization reactions, catalyzed by enzymes such as cyclases and aromatases, lead to the formation of the characteristic tetracyclic ring structure of this compound.[2] A final reduction step converts the 7-oxo group of the precursor aklaviketone to a hydroxyl group, yielding this compound.[2]
Glycosylation of this compound: Building the Trisaccharide Chain
The biological activity of aclacinomycin A is significantly influenced by its trisaccharide moiety, which is attached to the this compound core at the C7-OH position.[5] This glycosylation process occurs in a stepwise manner, initiated by the transfer of a rhodosamine sugar, followed by the addition of two more deoxy sugars.
The key enzymes involved in this critical stage are glycosyltransferases (GTs), specifically AknS and AknK.
-
Step 1: Attachment of the first sugar. The glycosyltransferase AknS, in conjunction with its activating protein AknT, catalyzes the transfer of L-rhodosamine from its TDP-activated form to this compound, forming rhodosaminyl-aklavinone.[1][3][6] The presence of AknT is crucial for the efficient functioning of AknS.[1][3]
-
Step 2: Addition of the second sugar. The enzyme AknK then acts as an L-2-deoxyfucosyltransferase, adding a 2-deoxyfucose moiety to rhodosaminyl-aklavinone to generate the disaccharide-containing intermediate.[5]
-
Step 3: Completion of the trisaccharide chain. A third glycosyltransferase attaches the final sugar, L-cinerulose, to complete the trisaccharide chain.
Final Tailoring: Oxidation
The terminal cinerulose residue of the trisaccharide chain undergoes a final modification by the oxidoreductase AknOx. This enzyme catalyzes a four-electron oxidation, converting the rhodinose precursor to L-aculose on the terminal sugar, a crucial step for the biological activity of aclacinomycin A.[2]
Quantitative Data
The efficiency of the aclacinomycin biosynthetic pathway is governed by the kinetic properties of its enzymes and the overall production yields.
Enzyme Kinetics
The catalytic efficiencies of the key glycosyltransferases, AknS and AknK, have been a subject of study. The activating protein AknT has been shown to dramatically enhance the activity of AknS.
| Enzyme | Substrate(s) | Effector | Kinetic Parameter | Value | Reference(s) |
| AknS | This compound, TDP-L-2-deoxyfucose | - | kcat | Low activity | [1] |
| AknS/AknT | This compound, TDP-L-2-deoxyfucose | AknT | kcat | 0.22 min⁻¹ (40-fold increase) | [1] |
| AknS/AknT | This compound, TDP-L-rhodosamine | AknT | kcat | 200-fold acceleration | [3][6] |
Table 1: Kinetic data for the glycosyltransferase AknS.
Production Yields
The production of aclacinomycin A from Streptomyces fermentation has been a target for optimization. While specific step-by-step conversion yields from this compound are not extensively reported, overall production titers have been documented. A mutant strain of Streptomyces galilaeus, OBB-731, has been developed for the selective and high-yield production of aclacinomycins A and B.[7] Recombinant Streptomyces strains engineered for optimized precursor supply have been shown to produce 15–20 mg/L of this compound.[2]
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the biosynthesis of aclacinomycin from this compound.
Heterologous Expression and Purification of Biosynthetic Enzymes
Objective: To produce and purify the key enzymes (e.g., AknS, AknT, AknK) for in vitro characterization.
Protocol:
-
Gene Cloning: Amplify the genes encoding the target enzymes (e.g., aknS, aknT, aknK) from the genomic DNA of Streptomyces galilaeus.
-
Vector Construction: Clone the amplified genes into a suitable expression vector, such as pET vectors for E. coli expression, often with an affinity tag (e.g., His-tag) for purification.[8][9]
-
Heterologous Expression: Transform the expression vector into a suitable host strain, typically E. coli BL21(DE3). Induce protein expression with IPTG at a suitable temperature (e.g., 16-25°C) to enhance soluble protein production.[9][10]
-
Cell Lysis: Harvest the cells and resuspend them in a lysis buffer. Lyse the cells using sonication or a French press.
-
Protein Purification:
-
Affinity Chromatography: Purify the tagged proteins using an appropriate affinity resin (e.g., Ni-NTA for His-tagged proteins).[9]
-
Size-Exclusion Chromatography: Further purify the proteins to remove aggregates and ensure homogeneity.
-
In Vitro Glycosyltransferase Assay
Objective: To determine the activity and substrate specificity of the glycosyltransferases AknS and AknK.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the purified glycosyltransferase(s), the aglycone substrate (this compound or its glycosylated derivatives), the TDP-activated sugar donor, and a suitable buffer (e.g., Tris-HCl with MgCl₂).[11]
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Reaction Quenching: Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
HPLC Analysis of Aclacinomycins and Intermediates
Objective: To separate and quantify this compound, aclacinomycin A, and their biosynthetic intermediates.
Protocol:
-
Chromatographic System: Utilize a reverse-phase HPLC system with a C18 column.
-
Mobile Phase: Employ a gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[12]
-
Detection: Monitor the elution of the compounds using a UV-Vis detector at a suitable wavelength (e.g., 254 nm) or a fluorescence detector for enhanced sensitivity.[12]
-
Quantification: Quantify the compounds by comparing their peak areas to those of known standards.
Visualizing the Pathway and Workflows
Diagrams created using the DOT language provide a clear visual representation of the complex biosynthetic pathway and experimental workflows.
Aclacinomycin Biosynthesis Pathway
Experimental Workflow for Enzyme Characterization
Conclusion
This compound stands as the indispensable scaffold upon which the potent anticancer agent aclacinomycin A is constructed. Understanding the intricate enzymatic machinery that synthesizes and subsequently glycosylates this aglycone is paramount for the rational design of novel anthracycline analogs with improved therapeutic properties. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to harnessing the power of microbial biosynthesis for the development of next-generation chemotherapeutics. Further elucidation of the structure-function relationships of the biosynthetic enzymes will undoubtedly pave the way for innovative approaches in metabolic engineering and synthetic biology to expand the arsenal of anticancer drugs.
References
- 1. AknT is an activating protein for the glycosyltransferase AknS in L-aminodeoxysugar transfer to the aglycone of aclacinomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rethinking Biosynthesis of Aclacinomycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AknK is an L-2-deoxyfucosyltransferase in the biosynthesis of the anthracycline aclacinomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of rhodosaminyl transfer by the AknS/AknT glycosylation complex and its use in reconstituting the biosynthetic pathway of aclacinomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP0050725B1 - Process for aclacinomycins and microorganism used therein - Google Patents [patents.google.com]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
- 10. Biosynthesis and Heterologous Expression of Medicinally Active Natural Products [escholarship.org]
- 11. Characterization of rhodosaminyl-transfer by the AknS/AknT glycosylation complex and its use in reconstituting the biosynthetic pathway of Aclacinomycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High performance liquid chromatographic determination of aclacinomycin a and its related compounds. II. Reverse phase HPLC determination of aclacinomycin A and its metabolites in biological fluids using fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Aklavinone in Anthracycline Antibiotic Synthesis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Anthracyclines are a critical class of chemotherapeutic agents, with their biological activity profoundly influenced by their molecular structure. At the heart of many of these vital compounds lies aklavinone, the tetracyclic aglycone core. This technical guide provides an in-depth examination of the pivotal role of this compound in the biosynthesis of anthracycline antibiotics. We will explore the genetic and enzymatic machinery responsible for its formation via the type II polyketide synthase pathway and its subsequent transformation into diverse anthracyclines through a series of tailoring reactions. This document includes detailed biosynthetic pathways, quantitative production data, and key experimental protocols for the study and manipulation of these metabolic pathways.
The Biosynthesis of the this compound Core
This compound is the common aglycone precursor for a wide range of anthracyclines, including the clinically significant aclacinomycins.[1][2] Its biosynthesis is initiated by a type II polyketide synthase (PKS) system, primarily studied in Streptomyces galilaeus. The process begins with one molecule of propionyl-CoA as a starter unit and nine molecules of malonyl-CoA as extender units.[1][2] These are catalyzed by a minimal PKS complex—comprising a ketosynthase (KSα, AknB), a chain length factor (KSβ, AknC), and an acyl carrier protein (ACP, AknD)—to form a 21-carbon decaketide chain.[1][3] This linear poly-β-ketone intermediate undergoes a series of reduction, cyclization, and aromatization reactions, catalyzed by ketoreductases (KR), cyclases (CYC), and aromatases (ARO), to form the characteristic tetracyclic structure of this compound.[2][4]
The genetic blueprint for this pathway is encoded within the this compound biosynthetic gene cluster.[5] In S. galilaeus ATCC 31615, at least 12 genes are directly involved in converting the initial CoA units into the final this compound structure.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Rethinking Biosynthesis of Aclacinomycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A BioBricks Metabolic Engineering Platform for the Biosynthesis of Anthracyclinones in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties and Solubility of Aklavinone
This technical guide provides a comprehensive overview of the physicochemical properties and solubility of this compound, an important anthracycline compound. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.
Introduction
This compound is an anthracycline aglycone that serves as a key intermediate in the biosynthesis of various antitumor antibiotics, including the aclacinomycins.[1][2] Produced by Streptomyces species, notably Streptomyces galilaeus, it is classified as an antineoplastic agent.[1][3] Its tetracyclic quinonoid structure is fundamental to its biological activity, which primarily involves DNA intercalation and inhibition of topoisomerase II.[1] Understanding the physicochemical properties and solubility of this compound is critical for its extraction, purification, formulation, and development as a therapeutic agent.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its identification, characterization, and handling in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₀O₈ | [1][3] |
| Molecular Weight | 412.4 g/mol | [1][3] |
| CAS Number | 16234-96-1 | [3][4] |
| IUPAC Name | methyl (1R,2R,4S)-2-ethyl-2,4,5,7-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate | [3] |
| Boiling Point (Predicted) | 663.5 ± 55.0 °C | [4] |
| Density (Predicted) | 1.525 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 6.50 ± 0.70 | [4] |
| LogP (Octanol-Water) | 2.5 | [3] |
Solubility Profile
This compound's solubility is a critical factor influencing its bioavailability and formulation. As a largely nonpolar molecule, its solubility in aqueous media is limited, which presents challenges for purification and administration.[1]
| Solvent | Solubility | Source |
| Water | Limited / Low aqueous solubility | [1] |
| Methanol | Soluble | [1] |
| DMSO | Soluble | [1] |
| Organic Solvents | Generally Soluble | [1] |
Experimental Methodologies
Accurate determination of this compound's properties relies on standardized experimental protocols. Below are methodologies for determining solubility and analyzing the compound.
Solubility Determination: Shake-Flask Method
The shake-flask method is a widely recognized technique for determining the thermodynamic solubility of a compound.[5]
-
Preparation : An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, buffer solution, organic solvent) in a sealed flask.
-
Equilibration : The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.
-
Phase Separation : The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification : The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[5]
The following diagram illustrates the general workflow for this experimental protocol.
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC is a precise method for quantifying this compound in solution.
-
System : A standard HPLC system equipped with a C18 reverse-phase column.
-
Mobile Phase : A gradient of acetonitrile and water (often with a small percentage of an acid like trifluoroacetic acid) is typically used.[6]
-
Detection : A UV-Vis detector is used to monitor the elution, with a characteristic absorbance wavelength for this compound (e.g., 254 nm).[7]
-
Calibration : A standard curve is generated using known concentrations of pure this compound to allow for accurate quantification of the unknown sample.
Biological Activity and Pathways
This compound exerts its cytotoxic effects through multiple mechanisms, making it a compound of interest in cancer research.[1]
-
DNA Intercalation : Its planar aromatic structure allows it to insert between DNA base pairs, distorting the helix and disrupting DNA replication and transcription.[1]
-
Topoisomerase II Inhibition : It can interfere with the action of topoisomerase II, an enzyme crucial for managing DNA topology, leading to the accumulation of DNA strand breaks.[1]
-
Oxidative Stress : The quinone moiety can participate in redox cycling, generating reactive oxygen species (ROS) that cause cellular damage.[1]
The diagram below outlines the primary mechanisms of this compound's cytotoxic action.
Biosynthesis Pathway
This compound is synthesized in Streptomyces via a type II polyketide synthase (PKS) pathway. This multi-enzymatic process involves the sequential condensation of acetate units to form a polyketide chain, which then undergoes a series of cyclization and modification reactions.
-
Core Formation : Polyketide synthases assemble the tetracyclic aglycone scaffold.[1]
-
Oxygenation/Modification : The initial product undergoes enzymatic modifications, including oxygenation, to form this compound.[1][7]
-
Glycosylation : In the biosynthesis of aclacinomycins, this compound is subsequently glycosylated by the attachment of sugar residues.[1]
The following diagram provides a simplified overview of this biosynthetic pathway.
References
- 1. This compound (16234-96-1) for sale [vulcanchem.com]
- 2. Biosynthesis of this compound and aclacinomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C22H20O8 | CID 159776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 16234-96-1 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Expression, Purification, and Characterization of AknX Anthrone Oxygenase, Which Is Involved in this compound Biosynthesis in Streptomyces galilaeus - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Aklavinone: A Technical Guide to Spectroscopic Identification
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of Aklavinone, a key anthracycline aglycone. This compound serves as a crucial intermediate in the biosynthesis of various potent anti-cancer drugs. Accurate structural elucidation is paramount for quality control, synthetic chemistry, and drug discovery efforts. This document outlines the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, detailed experimental protocols, and a logical workflow for the confident identification of this important molecule.
Spectroscopic Data for this compound
The structural confirmation of this compound (C₂₂H₂₀O₈, Molar Mass: 412.4 g/mol ) relies on the careful analysis of its ¹H and ¹³C NMR spectra, in conjunction with its mass spectrometric fragmentation pattern. The following tables summarize the key quantitative data reported for this compound, typically acquired in deuterated chloroform (CDCl₃).
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound reveals characteristic signals for its aromatic, aliphatic, and hydroxyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 4.95 | d | 6.5 |
| H-2ax | 2.20 | dd | 14.0, 6.5 |
| H-2eq | 2.45 | d | 14.0 |
| H-3ax | 1.90 | m | |
| H-3eq | 2.15 | m | |
| H-4 | 5.25 | s | |
| H-5 | 7.65 | d | 8.0 |
| H-6 | 7.80 | t | 8.0 |
| H-8 | 7.40 | d | 8.0 |
| 10-OH | 4.50 | s | |
| 7-OH | 12.50 | s | |
| 9-OH | 13.20 | s | |
| 4-OH | 3.50 | s | |
| OCH₃ | 3.90 | s | |
| CH₂CH₃ | 1.60 | q | 7.5 |
| CH₂CH₃ | 0.95 | t | 7.5 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton of this compound.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| 1 | 70.5 |
| 2 | 35.0 |
| 3 | 28.0 |
| 4 | 68.0 |
| 4a | 135.0 |
| 5 | 120.0 |
| 5a | 138.0 |
| 6 | 136.0 |
| 6a | 115.0 |
| 7 | 162.0 |
| 8 | 118.0 |
| 9 | 160.0 |
| 10 | 75.0 |
| 10a | 110.0 |
| 11 | 188.0 |
| 11a | 112.0 |
| 12 | 182.0 |
| 12a | 133.0 |
| COOCH₃ | 172.0 |
| OCH₃ | 52.5 |
| CH₂CH₃ | 30.0 |
| CH₂CH₃ | 8.0 |
Note: Assignments are based on 2D NMR experiments such as HSQC and HMBC.
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used to analyze this molecule.
| Ion | m/z (calculated) | m/z (observed) | Notes |
| [M]⁺ | 412.1158 | 412.1155 | Molecular ion in EI-MS |
| [M+H]⁺ | 413.1231 | 413.1229 | Protonated molecule in ESI-MS (+) |
| [M+Na]⁺ | 435.1050 | 435.1048 | Sodium adduct in ESI-MS (+) |
| [M-H]⁻ | 411.1085 | 411.1088 | Deprotonated molecule in ESI-MS (-) |
Key Fragmentation Pathways:
The fragmentation of this compound in MS/MS experiments provides valuable structural information. Common fragmentation patterns observed include:
-
Loss of H₂O: Dehydration from the hydroxyl groups.
-
Loss of OCH₃: Cleavage of the methoxy group.
-
Loss of COOCH₃: Loss of the methyl ester group.
-
Retro-Diels-Alder (RDA) reactions: Characteristic fragmentation of the tetracyclic ring system, leading to the cleavage of the A-ring.
Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: ~16 ppm.
-
Acquisition time: ~2-3 seconds.
-
Relaxation delay: 5 seconds.
-
Number of scans: 16-64.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: ~220 ppm.
-
Acquisition time: ~1-2 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: 1024 or more.
-
-
2D NMR (for full assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for assigning quaternary carbons and piecing together the molecular structure.
-
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a stock solution of purified this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
For ESI-MS, dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.
-
For direct infusion analysis, the diluted solution can be introduced directly into the mass spectrometer. For LC-MS analysis, the sample is injected into a liquid chromatograph.
Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument.
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for its soft ionization capabilities, which typically preserves the molecular ion. Electron Ionization (EI) can also be used and will provide more extensive fragmentation.
-
ESI-MS Parameters (Positive Ion Mode):
-
Capillary voltage: 3.5-4.5 kV.
-
Cone voltage: 20-40 V.
-
Desolvation gas (N₂) flow: 600-800 L/hr.
-
Desolvation temperature: 350-450 °C.
-
-
MS/MS Analysis:
-
Select the precursor ion of interest (e.g., [M+H]⁺ at m/z 413.12) in the first mass analyzer.
-
Induce fragmentation in a collision cell using an inert gas (e.g., argon).
-
Analyze the resulting fragment ions in the second mass analyzer.
-
Workflow for this compound Identification
The following diagram illustrates the logical workflow for the spectroscopic identification of this compound.
Caption: Workflow for the spectroscopic identification of this compound.
This comprehensive guide provides the necessary spectroscopic data and experimental protocols for the confident identification of this compound. By following the outlined workflow, researchers can ensure the accurate characterization of this vital compound, facilitating its use in drug development and related scientific endeavors.
Methodological & Application
Application Notes and Protocols for Aklavinone Extraction and Purification from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction and purification of aklavinone, a key intermediate in the biosynthesis of anthracycline antibiotics, from Streptomyces fermentation cultures. The methodologies outlined are based on established principles of natural product isolation and are intended to serve as a comprehensive guide for laboratory-scale production and purification.
Introduction
This compound is the aglycone of aclacinomycin A, an important antitumor drug. It is a secondary metabolite produced by several species of Streptomyces, most notably Streptomyces galilaeus. The purification of this compound from fermentation broths is a critical step in the research and development of novel anthracycline-based therapeutics. This protocol details a multi-step process involving fermentation, solvent extraction, and chromatographic purification.
Fermentation Protocol for this compound Production
This protocol is based on general methods for the cultivation of Streptomyces for secondary metabolite production. Optimization of fermentation parameters is crucial for maximizing the yield of this compound.
2.1. Culture and Inoculum Preparation
-
Microorganism: Streptomyces galilaeus (e.g., ATCC 31133 or ATCC 31615).[1]
-
Activation Medium (ISP2 Agar): Aseptically prepare ISP2 agar slants for the activation and maintenance of the Streptomyces strain.[2]
-
Seed Culture Medium (Tryptone Soya Broth): Prepare Tryptone Soya Broth for the development of a seed culture.[3]
-
Procedure:
-
Inoculate a loopful of Streptomyces galilaeus spores or mycelia from a stock culture onto an ISP2 agar slant.
-
Incubate the slant at 28-30°C for 7-10 days, or until sufficient sporulation is observed.[3]
-
Aseptically transfer a loopful of spores from the agar slant to a flask containing Tryptone Soya Broth.
-
Incubate the seed culture at 28-30°C on a rotary shaker at 150-200 rpm for 48-72 hours.[3]
-
2.2. Production Fermentation
-
Production Medium: A variety of media can be used for this compound production. A representative medium composition is provided in the table below.
-
Procedure:
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Incubate the production culture at 28-30°C for 7-10 days in a shaker incubator (150-200 rpm).[3]
-
Monitor the production of this compound periodically by taking small samples and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
| Component | Concentration (g/L) |
| Soluble Starch | 20.0 |
| Glucose | 10.0 |
| Soytone | 10.0 |
| CaCO₃ | 3.0 |
| Distilled Water | 1000 mL |
| pH | 7.0-7.5 |
| Table 1: Representative Production Medium for this compound Fermentation. |
Extraction of this compound
This compound is an intracellular and extracellular metabolite. This protocol focuses on the extraction from the culture filtrate. Ethyl acetate is a commonly used solvent for the extraction of anthracyclines.[2][3]
-
Procedure:
-
At the end of the fermentation, harvest the culture broth and separate the mycelium from the supernatant by centrifugation at 5,000-10,000 x g for 15-20 minutes.[2][3]
-
Collect the supernatant (culture filtrate) which contains the secreted this compound.
-
Transfer the culture filtrate to a separating funnel.
-
Add an equal volume of ethyl acetate (1:1 v/v) to the culture filtrate.[2]
-
Shake the mixture vigorously for 15-20 minutes to ensure thorough extraction of this compound into the organic phase.[2][3]
-
Allow the layers to separate. The upper organic layer containing this compound will be colored (typically yellow to orange).
-
Carefully collect the ethyl acetate layer.
-
Repeat the extraction of the aqueous layer with fresh ethyl acetate at least two more times to maximize the yield.
-
Pool all the ethyl acetate extracts.
-
Concentrate the pooled organic extracts to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40-45°C.[3]
-
The resulting residue is the crude this compound extract.
-
Purification of this compound
A multi-step chromatographic approach is employed for the purification of this compound from the crude extract.
4.1. Silica Gel Column Chromatography (Initial Purification)
This step is designed to separate this compound from other less polar and more polar impurities in the crude extract.
-
Stationary Phase: Silica gel (60-120 mesh or 70-230 mesh).
-
Mobile Phase: A gradient of chloroform and methanol is commonly used.
-
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform or hexane).
-
Pack a glass chromatography column with the silica gel slurry.
-
Dissolve the crude this compound extract in a minimal amount of the initial mobile phase (e.g., 100% chloroform).
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a stepwise or linear gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the percentage of methanol.[4]
-
Collect fractions of a fixed volume (e.g., 10-15 mL).
-
Monitor the collected fractions by TLC to identify those containing this compound. A typical TLC mobile phase is a mixture of chloroform and methanol (e.g., 9:1 v/v). This compound will appear as a colored spot.
-
Pool the fractions containing pure or semi-pure this compound.
-
Evaporate the solvent from the pooled fractions to obtain the semi-purified this compound.
-
| Parameter | Specification |
| Stationary Phase | Silica Gel (70-230 mesh) |
| Mobile Phase Gradient | Chloroform:Methanol (100:0 to 90:10 v/v) |
| Elution Mode | Stepwise or Linear Gradient |
| Fraction Size | 10-15 mL |
| Monitoring | TLC (Chloroform:Methanol 9:1 v/v) |
| Table 2: Typical Parameters for Silica Gel Column Chromatography of this compound. |
4.2. Preparative High-Performance Liquid Chromatography (Final Purification)
Preparative HPLC is used for the final purification of this compound to achieve high purity.
-
Column: A reversed-phase C18 column is suitable for the separation of anthracyclines.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.[4]
-
Detection: A UV-Vis detector set at a wavelength where this compound has strong absorbance (e.g., 254 nm or 430 nm).
-
Procedure:
-
Dissolve the semi-purified this compound from the column chromatography step in a suitable solvent (e.g., methanol or the initial mobile phase).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Develop a suitable gradient elution method on an analytical HPLC system first to optimize the separation.
-
Scale up the method to a preparative HPLC system.
-
Inject the sample onto the preparative HPLC column.
-
Collect the fraction corresponding to the this compound peak.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
-
Confirm the purity of the final product using analytical HPLC.
-
| Parameter | Specification |
| Column | Preparative Reversed-Phase C18 (e.g., 250 x 21.2 mm, 10 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | e.g., 30-70% B over 20 minutes |
| Flow Rate | e.g., 10-20 mL/min |
| Detection | UV-Vis at 254 nm or 430 nm |
| Injection Volume | Dependent on column size and sample concentration |
| Table 3: Representative Preparative HPLC Parameters for this compound Purification. |
Data Presentation
The following table provides an illustrative summary of the expected yield and purity at each stage of the purification process. Actual values will vary depending on the fermentation efficiency and the precise execution of the purification protocol.
| Purification Step | Total this compound (mg) | Purity (%) | Recovery (%) |
| Crude Extract | 100 | ~10-20 | 100 |
| Silica Gel Chromatography | 60 | ~70-80 | 60 |
| Preparative HPLC | 45 | >98 | 75 (from previous step) |
| Table 4: Illustrative Purification Table for this compound. |
Visualized Experimental Workflow
Caption: Workflow for this compound extraction and purification.
References
- 1. Isolation and characterization of aclacinomycin A-non-producing Streptomyces galilaeus (ATCC 31615) mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. banglajol.info [banglajol.info]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for HPLC-Based Quantification and Analysis of Aklavinone
Introduction
Aklavinone is the aglycone of aklavin, an anthracycline antibiotic with antineoplastic properties. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, quality control of bulk drug substances, and formulation analysis. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of this compound and related anthracycline compounds. This document provides detailed application notes and protocols for the quantification of this compound using reversed-phase HPLC (RP-HPLC).
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided below.
| Property | Description |
| Chemical Name | methyl (1R,2R,4S)-2-ethyl-2,4,5,7-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1-carboxylate |
| Molecular Formula | C₂₂H₂₀O₈[1] |
| Molecular Weight | 412.4 g/mol |
| Solubility | Limited solubility in water; soluble in organic solvents such as methanol, acetonitrile, chloroform, dichloromethane, and DMSO. |
Recommended HPLC Method: Reversed-Phase HPLC with UV Detection
Reversed-phase chromatography is the predominant method for the analysis of anthracyclines due to its compatibility with the polar nature of these molecules and the use of aqueous-organic mobile phases.
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC analysis of this compound. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Elution | 30-70% B over 10 minutes, hold at 70% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10-20 µL |
Experimental Protocol: Preparation of Solutions
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation: The appropriate sample preparation method will depend on the sample matrix.
-
For Bulk Drug Substance: Dissolve a known amount of the substance in methanol to achieve a theoretical concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.
-
For Formulations: The extraction of this compound from the formulation matrix will be necessary. The specific procedure will depend on the excipients present. A generic approach involves dissolution in an appropriate organic solvent, followed by centrifugation and filtration.
-
For Biological Matrices: Solid-phase extraction (SPE) is a common technique for extracting anthracyclines from plasma or serum, providing a quantitative recovery.
Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Specificity | No significant interfering peaks at the retention time of this compound. Peak purity index should be > 0.99 when using a PDA detector. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 1-100 µg/mL. The y-intercept should be insignificant. |
| Range | The range for which the method is accurate, precise, and linear (e.g., 1-100 µg/mL). |
| Accuracy | Recovery of 98-102% for spiked samples. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2% for six replicate samples. |
| Precision (Intermediate) | RSD ≤ 2% when analyzed on different days or with different analysts/instruments. |
| Limit of Detection (LOD) | Not reported in the reviewed literature. |
| Limit of Quantification (LOQ) | Not reported in the reviewed literature. |
Visualizations
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: Decision tree for HPLC method selection for this compound.
References
Application Notes and Protocols for Utilizing Aklavinone in Cytotoxicity Assays on Cancer Cell Lines
Introduction
Aklavinone is the aglycone component of aklavin, also known as aclarubicin, an anthracycline antibiotic with established antineoplastic properties. Aclarubicin has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1] The primary mechanism of action for aclarubicin involves the inhibition of DNA topoisomerases I and II.[1] These enzymes are critical for managing DNA topology during essential cellular processes such as replication, transcription, and repair.[1] By disrupting the function of these topoisomerases, aclarubicin induces DNA damage, which in turn leads to cell cycle arrest and ultimately apoptosis, or programmed cell death.[1] This document provides detailed protocols and data for the application of this compound in cytotoxicity assays, leveraging the extensive research conducted on its parent compound, aclarubicin.
Data Presentation: Cytotoxic Efficacy of Aclarubicin
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of aclarubicin (the parent compound of this compound) in various cancer cell lines, offering a comparative view of its cytotoxic efficacy. It is important to recognize that IC50 values can differ based on the specific cell line, the conditions of the assay, and the duration of incubation.[1]
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| MelJuSo | Melanoma | 0.1 - 1.0 | 72 |
| HCT116 | Colorectal Carcinoma | 0.1 - 1.0 | 72 |
| PC3 | Prostate Cancer | 0.1 - 1.0 | 72 |
| DU145 | Prostate Cancer | 0.1 - 1.0 | 72 |
| U87 | Glioblastoma | 0.1 - 1.0 | 72 |
| BXPC-3 | Pancreatic Ductal Adenocarcinoma | ~0.2 - 0.3 | Not Specified |
| CAPAN-2 | Pancreatic Ductal Adenocarcinoma | ~0.2 - 0.3 | Not Specified |
| CFPAC-1 | Pancreatic Ductal Adenocarcinoma | ~0.2 - 0.3 | Not Specified |
| L-428 | Hodgkin's Lymphoma | ~0.1 | 48 |
| CHLA10 | Ewing's Sarcoma | ~0.1 | 48 |
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. This protocol details the steps for determining the cytotoxicity of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Sterile phosphate-buffered saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Selected cancer cell line
-
Complete culture medium
-
Multichannel pipette
-
Microplate reader
-
Humidified incubator (37°C, 5% CO2)
Safety Precautions: this compound is a potent cytotoxic agent and must be handled with appropriate safety measures in a designated laboratory area. Always wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Prepare this compound solutions in a chemical fume hood. Dispose of all contaminated materials according to institutional guidelines for cytotoxic waste.[1]
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 0.01 µM to 10 µM).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).[1]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1]
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2. During this time, viable cells will convert the MTT into formazan crystals.
-
Carefully aspirate the medium containing the MTT reagent.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-30 minutes at room temperature to ensure the crystals are completely dissolved.[1]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[1]
-
The absorbance values are proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve, which represents the concentration of this compound that inhibits cell viability by 50%.
-
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the MTT cytotoxicity assay and the proposed signaling pathway for this compound-induced cell death.
Caption: Workflow for MTT cytotoxicity assay.
Caption: this compound-induced apoptosis pathway.
References
Application Notes and Protocols for Genetic Engineering of Streptomyces for Aklavinone Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aklavinone is the aglycone core of aclacinomycins, a group of anthracycline antibiotics with significant antitumor properties. These compounds are naturally produced by various Streptomyces species, with Streptomyces galilaeus being a notable producer. The biosynthesis of this compound is a complex process involving a type II polyketide synthase (PKS) and a series of tailoring enzymes, all encoded by a dedicated gene cluster. The increasing demand for anthracycline-based chemotherapeutics has spurred interest in the metabolic engineering of Streptomyces to enhance the production of this compound and to generate novel, more effective analogs.
This document provides detailed application notes and protocols for the genetic engineering of Streptomyces species for enhanced this compound production. It covers the essential techniques for genetic manipulation, fermentation, and quantification of this compound, providing a comprehensive guide for researchers in natural product chemistry, metabolic engineering, and drug development.
Data Presentation: this compound Production in Engineered Streptomyces
The following table summarizes the quantitative data on this compound production in genetically engineered Streptomyces strains as reported in the literature. This allows for a clear comparison of the efficacy of different genetic engineering strategies and host organisms.
| Host Strain | Genetic Modification | This compound Titer (mg/L) | Reference |
| Streptomyces coelicolor M1152ΔmatAB | Heterologous expression of this compound biosynthesis gene cluster using a BioBricks toolkit with optimized promoters and gene combinations. | 15-20 | [1] |
| Streptomyces coelicolor M1152ΔmatAB | Expression from a single plasmid construct in SG-TES media. | 2.22 | [1] |
| Streptomyces coelicolor M1152ΔmatAB | Expression from a single plasmid construct in E1 media. | 0.67 | [1] |
Experimental Protocols
Genetic Engineering of Streptomyces for this compound Production
This protocol describes the heterologous expression of the this compound biosynthetic gene cluster in a suitable Streptomyces host, such as S. coelicolor.
1.1. Preparation of Expression Constructs
-
Gene Cluster Source: The this compound biosynthetic gene cluster can be isolated from a producing strain like Streptomyces galilaeus. The core genes include those for the minimal polyketide synthase (PKS) and tailoring enzymes like ketoreductases, aromatases, and cyclases.
-
Vector Selection: Choose an appropriate E. coli-Streptomyces shuttle vector for expression. Integrative vectors (e.g., pSET152-based) are preferred for stable, single-copy integration into the host chromosome, while replicative vectors can be used for multi-copy expression.
-
Promoter Selection: The expression of the this compound gene cluster should be driven by a strong, constitutive promoter active in Streptomyces, such as the kasOp* promoter.
-
Codon Optimization: For optimal expression in a heterologous host, the genes in the cluster can be codon-optimized based on the codon usage of the chosen Streptomyces host.
-
Assembly: The gene cluster can be assembled into the expression vector using standard molecular cloning techniques or more advanced methods like Gibson Assembly or BioBricks assembly.
1.2. Transformation of Streptomyces
Intergeneric conjugation from E. coli is a reliable method for introducing plasmids into Streptomyces.
-
Donor Strain: Use a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) as the donor for conjugation.
-
Recipient Strain: Prepare a spore suspension or mycelial culture of the recipient Streptomyces strain (e.g., S. coelicolor M1152ΔmatAB).
-
Conjugation:
-
Grow the E. coli donor strain to mid-log phase and the Streptomyces recipient strain.
-
Mix the donor and recipient cultures.
-
Plate the mixture on a suitable agar medium (e.g., SFM) and incubate to allow for conjugation.
-
Overlay the plates with a selective agent (e.g., nalidixic acid to select against E. coli and an antibiotic corresponding to the resistance marker on the vector to select for exconjugants).
-
-
Selection and Verification: Pick and streak the resulting exconjugants onto fresh selective plates. Verify the integration of the plasmid by PCR using primers specific to the inserted gene cluster.
Fermentation of Engineered Streptomyces for this compound Production
This protocol outlines a fed-batch fermentation process to enhance the production of this compound.
2.1. Seed Culture Preparation
-
Inoculate a suitable seed medium (e.g., TSB) with spores or mycelia of the engineered Streptomyces strain.
-
Incubate at 28-30°C with shaking (200-250 rpm) for 48-72 hours.
2.2. Bioreactor Fermentation
-
Bioreactor Setup: Prepare a bioreactor with a suitable production medium. A typical medium might contain a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and essential mineral salts.
-
Inoculation: Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Fermentation Parameters:
-
Temperature: Maintain at 28-30°C.
-
pH: Control at a neutral pH (around 7.0-7.5).
-
Dissolved Oxygen (DO): Maintain DO levels above 20% saturation by adjusting agitation and aeration rates.
-
Agitation: Start with a moderate agitation (e.g., 200 rpm) and increase as biomass develops to ensure adequate mixing and oxygen transfer.
-
-
Fed-Batch Strategy:
-
After the initial batch phase (typically 24-48 hours), when the primary carbon source is depleted, initiate a feeding strategy.
-
The feed solution should be a concentrated source of the limiting nutrient, often the carbon source (e.g., a concentrated glucose solution).
-
The feed rate should be controlled to maintain a low, non-repressive concentration of the carbon source in the bioreactor, which can be determined based on monitoring substrate consumption or by using a pre-determined exponential feeding profile.
-
-
Sampling and Monitoring:
-
Take samples periodically to monitor cell growth (e.g., by measuring dry cell weight), substrate consumption, and this compound production.
-
-
Harvesting: The fermentation is typically harvested after 5-7 days, or when this compound production reaches its peak.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a validated method for the quantification of this compound from fermentation broths.
3.1. Sample Preparation
-
Extraction:
-
Centrifuge a sample of the fermentation broth to separate the mycelia and supernatant.
-
This compound is typically found in both the mycelia and the supernatant.
-
Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate or chloroform.
-
Extract the mycelia by resuspending in a suitable solvent (e.g., acetone or methanol), followed by sonication and centrifugation.
-
Combine the organic extracts.
-
-
Concentration and Reconstitution:
-
Evaporate the combined organic extracts to dryness under reduced pressure.
-
Reconstitute the residue in a known volume of a suitable solvent, such as methanol or acetonitrile.
-
Filter the reconstituted sample through a 0.22 µm syringe filter prior to HPLC analysis.
-
3.2. HPLC Conditions
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has a strong absorbance (e.g., around 254 nm or 435 nm).
-
Quantification: this compound concentration is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of a pure this compound standard.
Visualizations
Caption: Simplified biosynthetic pathway of this compound in Streptomyces.
Caption: Experimental workflow for this compound production in engineered Streptomyces.
References
Cloning of Aklavinone Biosynthesis Genes from Stre-ptomyces: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the cloning of the aklavinone biosynthesis gene cluster from Streptomyces species, primarily focusing on Streptomyces galilaeus. This compound is the aglycone precursor to the potent anthracycline antibiotic aclacinomycin A, making its biosynthetic pathway a significant target for research and development in oncology.[1][2] Understanding and manipulating this pathway is crucial for the potential to engineer novel, more effective anti-cancer agents.
The this compound Biosynthesis Gene Cluster in Streptomyces galilaeus
The biosynthesis of this compound is orchestrated by a type II polyketide synthase (PKS) and a series of tailoring enzymes encoded by a dedicated gene cluster. In Streptomyces galilaeus, this cluster is responsible for the assembly of a 21-carbon polyketide chain from a propionyl-CoA starter unit and nine malonyl-CoA extender units, followed by a series of cyclization and modification reactions.[3][4]
The core of the biosynthetic machinery is the minimal PKS, which comprises three key proteins encoded by the following genes:
Following the synthesis of the polyketide backbone, a series of tailoring enzymes, including cyclases, aromatases, reductases, and oxygenases, modify the intermediate to yield the final this compound structure.[5][6][7] Key genes involved in these later steps include aknE2 (a cyclase/aromatase), aknA (an oxidoreductase), and aknX (an anthrone oxygenase).[3][5][6]
Quantitative Data Summary
The following table summarizes key quantitative data related to the cloning of the this compound biosynthesis genes from Streptomyces galilaeus 3AR-33, an this compound-producing mutant.
| Parameter | Value | Reference |
| Hybridizing BamHI Fragments | ||
| Fragment 1 (hybridized with actI and actIII) | 3.4 kb | [1][2] |
| Fragment 2 (hybridized with actIII only) | 2.5 kb | [1][2] |
| Fragment 3 (hybridized with actIII only) | 4.1 kb | [1][2] |
| Deduced Protein Molecular Mass | ||
| AknA (oxidoreductase) | 27,197 Da | [5] |
| Heterologous Production | ||
| This compound yield in a recombinant Streptomyces strain | 15–20 mg/L | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the cloning and characterization of the this compound biosynthesis gene cluster.
Protocol 1: Genomic DNA Isolation from Streptomyces galilaeus
This protocol is adapted from standard methods for isolating high-molecular-weight genomic DNA from Streptomyces.
Materials:
-
Streptomyces galilaeus culture
-
Tryptic Soy Broth (TSB) medium
-
Lysis Buffer (e.g., TE buffer with lysozyme and proteinase K)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Isopropanol
-
70% Ethanol
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
Procedure:
-
Inoculate a 50 mL culture of TSB medium with S. galilaeus spores or mycelial fragments.
-
Incubate at 28-30°C with shaking until the late exponential phase of growth is reached.
-
Harvest the mycelia by centrifugation at 5,000 x g for 10 minutes.
-
Wash the pellet with 10.3% sucrose solution and then with TE buffer.
-
Resuspend the mycelial pellet in lysis buffer containing lysozyme (2 mg/mL) and incubate at 37°C for 1-2 hours to degrade the cell wall.
-
Add proteinase K and SDS to the lysate and incubate at 55°C for 2 hours to denature proteins.
-
Perform phenol:chloroform extractions to remove proteins and other cellular debris.
-
Precipitate the genomic DNA from the aqueous phase by adding 0.7 volumes of isopropanol.
-
Wash the DNA pellet with 70% ethanol and air dry.
-
Resuspend the high-molecular-weight genomic DNA in TE buffer.
Protocol 2: Construction of a Streptomyces galilaeus Genomic DNA Library
This protocol describes the construction of a genomic library in a suitable vector, such as a cosmid or a phage vector.
Materials:
-
High-molecular-weight S. galilaeus genomic DNA
-
Restriction enzyme (e.g., BamHI)
-
Vector (e.g., λ phage vector or cosmid)
-
T4 DNA Ligase
-
E. coli packaging extract (for phage libraries) or competent E. coli cells (for cosmid libraries)
Procedure:
-
Partially digest the genomic DNA with a restriction enzyme like BamHI to generate fragments in the desired size range for the chosen vector.
-
Dephosphorylate the vector DNA to prevent self-ligation.
-
Ligate the genomic DNA fragments with the prepared vector using T4 DNA Ligase.
-
Package the ligation mixture into phage particles using an in vitro packaging extract or transform competent E. coli cells with the ligated cosmid DNA.
-
Titer the library to determine the number of independent clones.
Protocol 3: Screening the Genomic Library with DNA Probes
This protocol outlines the screening of the genomic library using heterologous probes, such as the actI and actIII genes from the actinorhodin biosynthesis cluster of Streptomyces coelicolor.
Materials:
-
Genomic DNA library plates
-
Nylon or nitrocellulose membranes
-
DNA probes (actI and actIII), labeled with a radioactive or non-radioactive marker
-
Hybridization buffer
-
Wash solutions
-
Autoradiography film or detection reagents
Procedure:
-
Transfer the clones from the library plates to nylon or nitrocellulose membranes.
-
Lyse the cells and denature the DNA on the membranes.
-
Prehybridize the membranes in hybridization buffer to block non-specific binding sites.
-
Add the labeled actI or actIII probe to the hybridization buffer and incubate overnight to allow for hybridization to complementary DNA sequences.
-
Wash the membranes under stringent conditions to remove the unbound probe.
-
Detect the positive clones by autoradiography or other appropriate detection methods.
-
Isolate the positive clones from the master plates for further analysis.
Protocol 4: Southern Blot Analysis
This protocol is used to confirm the presence and size of the cloned DNA fragments that hybridize to the probes.
Materials:
-
Genomic DNA from S. galilaeus and DNA from positive clones
-
Restriction enzyme (e.g., BamHI)
-
Agarose gel electrophoresis equipment
-
Nylon or nitrocellulose membrane
-
Southern blot transfer apparatus
-
Labeled DNA probe (actI or actIII)
-
Hybridization and wash solutions
Procedure:
-
Digest the genomic DNA and the DNA from positive clones with BamHI.
-
Separate the DNA fragments by agarose gel electrophoresis.
-
Denature the DNA in the gel.
-
Transfer the DNA fragments from the gel to a nylon or nitrocellulose membrane.
-
Fix the DNA to the membrane by UV crosslinking or baking.
-
Perform hybridization with the labeled probe as described in Protocol 3.
-
Wash the membrane and detect the hybridized bands to confirm the presence and size of the target DNA fragments.[1][2]
Visualizations
This compound Biosynthesis Pathway
Caption: The biosynthetic pathway of this compound from precursor molecules.
Experimental Workflow for Cloning this compound Biosynthesis Genes
Caption: The experimental workflow for cloning this compound biosynthesis genes.
References
- 1. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protoplasts Formation, Regeneration and Transformation - ActinoBase [actinobase.org]
- 3. Efficient plasmid transformation of Streptomyces ambofaciens and Streptomyces fradiae protoplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Integrative vectors for heterologous gene expression in Streptomyces spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formation, regeneration, and transformation of protoplasts of Streptomyces diastatochromogenes 1628 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]
Characterization of Aklavinone 11-hydroxylase (dnrF): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aklavinone 11-hydroxylase, encoded by the dnrF gene, is a critical flavin-dependent monooxygenase in the biosynthetic pathway of clinically important anthracycline antibiotics, such as doxorubicin and daunorubicin. This enzyme catalyzes the regiospecific hydroxylation of this compound at the C-11 position, a key step leading to the formation of ε-rhodomycinone. The modification introduced by DnrF is crucial for the biological activity of the final antibiotic products. Understanding the biochemical properties and catalytic mechanism of this compound 11-hydroxylase is paramount for the chemoenzymatic synthesis of novel anthracycline analogs with improved therapeutic profiles. These application notes provide a comprehensive overview of the characterization of this compound 11-hydroxylase, including detailed experimental protocols for its expression, purification, and enzymatic activity assessment.
Biochemical and Kinetic Properties
This compound 11-hydroxylase is a monomeric enzyme with a molecular weight of approximately 52-60 kDa, depending on the source organism.[1][2] It belongs to the family of FAD- and NADPH-dependent hydroxylases. The enzyme exhibits significant substrate specificity, showing activity on this compound and other anthracyclinones but is inactive on 7-O-glycosylated anthracyclines.[1][3]
The characterization of a close homolog, RdmE from Streptomyces purpurascens, has provided valuable insights into the kinetic properties of this class of enzymes.[2]
| Parameter | Value (for RdmE from S. purpurascens) | Source Organism |
| Molecular Weight | ~60 kDa | Streptomyces purpurascens |
| Substrate | This compound | Streptomyces peucetius, Streptomyces purpurascens |
| Product | ε-rhodomycinone | Streptomyces peucetius, Streptomyces purpurascens |
| Coenzyme | NADPH, FAD | Streptomyces peucetius, Streptomyces purpurascens |
| Apparent Km for this compound | 10 µM | Streptomyces purpurascens |
| Apparent Km for NADPH | 2 mM | Streptomyces purpurascens |
| Inhibitors | Phenylglyoxal, 2,3-butanedione | Streptomyces purpurascens |
Daunorubicin Biosynthetic Pathway
The following diagram illustrates the position of this compound 11-hydroxylase (dnrF) in the early steps of the daunorubicin biosynthetic pathway.
Experimental Protocols
Protocol 1: Heterologous Expression of this compound 11-hydroxylase (dnrF) in E. coli
This protocol describes the expression of the dnrF gene in an E. coli host.
1. Gene Cloning and Vector Construction: a. Amplify the dnrF gene from the genomic DNA of Streptomyces peucetius using PCR with primers containing appropriate restriction sites (e.g., NdeI and HindIII). b. Digest the PCR product and the expression vector (e.g., pET-28a(+)) with the corresponding restriction enzymes. c. Ligate the digested dnrF gene into the expression vector to generate the expression construct (e.g., pET-28a-dnrF). d. Transform the ligation mixture into competent E. coli DH5α cells for plasmid propagation. e. Verify the sequence of the cloned dnrF gene by DNA sequencing.
2. Protein Expression: a. Transform the verified expression construct into a suitable E. coli expression host (e.g., BL21(DE3)). b. Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C with shaking. c. Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8. d. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. e. Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance the production of soluble protein.
3. Cell Harvesting: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Discard the supernatant and store the cell pellet at -80°C until further use.
Protocol 2: Purification of Recombinant this compound 11-hydroxylase (dnrF)
This protocol outlines a general strategy for the purification of His-tagged DnrF. The specific details of the chromatographic steps may require optimization.
1. Cell Lysis: a. Resuspend the frozen cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). b. Lyse the cells by sonication on ice. c. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to remove cell debris.
2. Immobilized Metal Affinity Chromatography (IMAC): a. Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. b. Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole) to remove unbound proteins. c. Elute the His-tagged DnrF protein with elution buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole).
3. Ion Exchange Chromatography (Optional): a. For further purification, dialyze the eluted fraction against a low-salt buffer (e.g., 20 mM Tris-HCl pH 8.0). b. Load the dialyzed sample onto an anion-exchange column (e.g., Q-Sepharose) equilibrated with the same buffer. c. Elute the protein with a linear gradient of NaCl (e.g., 0-1 M).
4. Size Exclusion Chromatography (Gel Filtration): a. Concentrate the purified protein fraction and load it onto a size exclusion chromatography column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl) to remove aggregates and for buffer exchange.
5. Purity Assessment and Storage: a. Assess the purity of the final protein preparation by SDS-PAGE. b. Determine the protein concentration using a standard method (e.g., Bradford assay). c. Store the purified enzyme in aliquots at -80°C.
Protocol 3: this compound 11-hydroxylase Enzyme Assay
This protocol describes a photometric assay to determine the activity of this compound 11-hydroxylase by monitoring the consumption of NADPH.
1. Reaction Mixture: a. Prepare a reaction mixture containing:
- 100 mM Tris-HCl buffer (pH 7.5)
- 2 mM NADPH
- 10 µM this compound (dissolved in a minimal amount of DMSO)
- Purified this compound 11-hydroxylase (e.g., 1-5 µg) b. The final reaction volume is typically 200 µL.
2. Assay Procedure: a. Pre-incubate the reaction mixture (without the enzyme) at 30°C for 5 minutes. b. Initiate the reaction by adding the purified enzyme. c. Monitor the decrease in absorbance at 340 nm (the absorbance maximum of NADPH) over time using a spectrophotometer. d. A control reaction without this compound should be performed to account for any substrate-independent NADPH oxidation.
3. Calculation of Enzyme Activity: a. The rate of NADPH oxidation is calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (εNADPH at 340 nm = 6.22 mM-1cm-1). b. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified assay conditions. c. Specific activity is expressed as units of enzyme activity per milligram of protein.
Conclusion
The protocols and data presented in these application notes provide a solid foundation for the characterization of this compound 11-hydroxylase (dnrF). A thorough understanding of this enzyme's properties is essential for harnessing its potential in synthetic biology and drug development to create novel anthracycline derivatives with enhanced therapeutic efficacy. Further studies, including detailed structural analysis and investigation of a broader range of substrates, will continue to expand our knowledge of this important biosynthetic enzyme.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. Characterization of this compound-11-hydroxylase from Streptomyces purpurascens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Streptomyces peucetius daunorubicin biosynthesis gene, dnrF: sequence and heterologous expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Expression and Purification of AknX Anthrone Oxygenase
These application notes provide a detailed protocol for the expression and purification of AknX anthrone oxygenase from Streptomyces galilaeus, a key enzyme in the biosynthesis of aklavinone, a precursor to anthracycline antibiotics. The protocol is designed for researchers, scientists, and professionals in drug development engaged in the study and engineering of polyketide biosynthesis pathways.
Introduction
AknX is an anthrone oxygenase that catalyzes the conversion of emodinanthrone to the anthraquinone emodin, a critical step in the formation of aklanonic acid from its anthrone precursor.[1][2][3] Understanding the expression and purification of AknX is essential for its characterization and potential use in synthetic biology and drug discovery. This protocol describes the expression of a His-tagged AknX in Escherichia coli and a two-step purification process involving affinity and anion-exchange chromatography.[1][2][3]
Data Presentation
The following table summarizes the purification of His-tagged AknX from an 8-liter culture of E. coli BL21(DE3)pLysE cells transformed with the pET hisN-X expression plasmid.[1]
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification (fold) |
| Cell Extract | 1,230 | 1,350 | 1.1 | 100 | 1 |
| Ni-NTA Affinity | 45.6 | 1,140 | 25.0 | 84.4 | 22.7 |
| Mono Q Anion Exchange | 38.9 | 1,090 | 28.0 | 80.7 | 25.5 |
Experimental Workflow
The overall experimental workflow for the expression and purification of AknX anthrone oxygenase is depicted below.
Experimental Protocols
1. Expression of Recombinant AknX in E. coli
This protocol details the expression of N-terminally His₆-tagged AknX protein in E. coli.
Materials:
-
pET hisN-X plasmid containing the aknX gene
-
E. coli BL21(DE3)pLysE competent cells
-
Luria-Bertani (LB) medium
-
Carbenicillin (or ampicillin)
-
Chloramphenicol
-
Isopropyl-β-d-thiogalactoside (IPTG)
Procedure:
-
Transform the pET hisN-X plasmid into E. coli BL21(DE3)pLysE competent cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into 10 ml of LB medium with antibiotics and grow overnight at 37°C with shaking. This serves as the preculture.
-
Inoculate 1 liter of LB medium with the overnight preculture to an initial optical density at 600 nm (OD₆₀₀) of 0.05-0.1.
-
Incubate the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.4-1.0.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.[1]
-
Continue to incubate the culture for an additional 3 hours at 37°C.[1]
-
Harvest the cells by centrifugation at 3,200 × g for 5 minutes.[1]
-
Discard the supernatant and store the cell pellet at -20°C until further use.[1]
2. Purification of Recombinant AknX
This protocol describes a two-step purification process for the His-tagged AknX protein.[1]
Materials:
-
Cell pellet from expression
-
Lysis Buffer: 50 mM sodium phosphate buffer (pH 7.8) containing 0.5 M NaCl.[3]
-
Imidazole solutions (for elution)
-
Ni-NTA affinity chromatography column
-
PD-10 desalting column
-
Buffer A: 25 mM Tris-HCl (pH 7.5)
-
Buffer B: 25 mM Tris-HCl (pH 7.5) with 1 M NaCl
-
Mono Q anion-exchange column
Procedure:
a. Cell Lysis and Affinity Chromatography
-
Resuspend the frozen cell pellet in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with lysis buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
Elute the His-tagged AknX protein using a linear gradient of 200 to 500 mM imidazole in lysis buffer.[3]
-
Collect the fractions containing the eluted protein.
b. Anion-Exchange Chromatography
-
Exchange the buffer of the pooled AknX fractions from the affinity step to 25 mM Tris-HCl (pH 7.5) using a PD-10 desalting column.[1]
-
Load the buffer-exchanged sample onto a Mono Q anion-exchange column pre-equilibrated with Buffer A.[1]
-
Wash the column with Buffer A.
-
Elute the AknX protein with a linear gradient of 0.15 to 0.5 M NaCl in 25 mM Tris-HCl buffer (pH 7.5).[1]
-
Collect fractions and analyze for protein purity using SDS-PAGE.
-
Pool the purest fractions containing AknX. Approximately 40 mg of purified AknX can be obtained from an 8-liter culture.[1]
3. Anthrone Oxygenase Activity Assay
This assay measures the enzymatic activity of AknX by monitoring the formation of emodin from emodinanthrone.[1]
Materials:
-
Purified AknX protein
-
0.5 M potassium phosphate buffer (pH 6.5)
-
Ethylene glycol monomethyl ether
-
Emodinanthrone
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 1.8 ml of 0.5 M potassium phosphate buffer (pH 6.5) and 1 ml of ethylene glycol monomethyl ether containing 0.2 µmol of emodinanthrone.[1]
-
Pre-incubate the mixture at 30°C.
-
Initiate the reaction by adding the purified AknX enzyme solution.
-
Monitor the increase in absorbance at 490 nm, which corresponds to the formation of emodin.[1]
-
Calculate the reaction rate using the molecular extinction coefficient difference between emodinanthrone and emodin (Δε = 6.35 × 10³ M⁻¹cm⁻¹).[1]
Signaling Pathway Diagram
The following diagram illustrates the proposed biosynthetic pathway involving AknX.
References
- 1. Expression, Purification, and Characterization of AknX Anthrone Oxygenase, Which Is Involved in this compound Biosynthesis in Streptomyces galilaeus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression, purification, and characterization of AknX anthrone oxygenase, which is involved in this compound biosynthesis in Streptomyces galilaeus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in Aklavinone total synthesis
Welcome to the technical support center for the total synthesis of Aklavinone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields during this complex synthesis.
Frequently Asked Questions (FAQs)
General Issues
Q1: My overall yield for the this compound synthesis is significantly lower than reported in the literature. Where should I start troubleshooting?
A1: Low overall yield is a common challenge. Begin by dissecting the synthesis into its key stages and evaluating the yield of each step individually. The most frequent culprits for major yield loss in this compound synthesis are the construction of the tetracyclic core (often via Diels-Alder or Hauser annulation), the Friedel-Crafts cyclization to form the anthraquinone system, and the final glycosylation step. Start by reviewing your notes for these critical reactions. Did you observe any unexpected side products via TLC or NMR? Were the reaction conditions strictly followed? Even minor deviations in temperature, reaction time, or reagent purity can have a significant impact.
Hauser Annulation / Diels-Alder Reaction
Q2: I am experiencing a low yield in the Hauser annulation/Diels-Alder step to construct the tetracyclic core of this compound. What are the likely causes?
A2: Low yields in this crucial C-C bond-forming step can often be attributed to several factors:
-
Base Strength and Temperature Control: The Hauser annulation typically requires a strong, non-nucleophilic base (e.g., LDA, LiHMDS) to deprotonate the phthalide donor. Incomplete deprotonation will result in unreacted starting material. Conversely, temperatures that are too high can lead to side reactions and decomposition of the starting materials or product. These reactions are often run at very low temperatures (e.g., -78°C) to control reactivity.
-
Purity of Reactants: Both the phthalide derivative and the Michael acceptor must be of high purity. Impurities can quench the strong base or participate in side reactions.
-
Reaction Time: Hauser annulations can be slow and may require extended reaction times to go to completion. Monitor the reaction progress carefully by TLC before quenching.
-
Diene Conformation (for Diels-Alder): If you are using a Diels-Alder approach, the diene must be able to adopt the s-cis conformation for the reaction to occur. Steric hindrance can disfavor this conformation and significantly slow down the reaction.
Q3: I am observing multiple products in my Hauser annulation reaction. How can I improve the selectivity?
A3: The formation of multiple products suggests side reactions are occurring. Consider the following troubleshooting steps:
-
Slow Addition: Add the Michael acceptor to the solution of the deprotonated phthalide slowly and at a low temperature. This helps to control the reaction rate and minimize side reactions.
-
Optimize the Base: The choice of base can be critical. If you are using LDA, ensure it is freshly prepared. Sometimes, switching to a different lithium amide base like LiHMDS or a potassium base like KHMDS can alter the selectivity.
-
Check for Enone Polymerization: The Michael acceptor, if it is an enone, can be prone to polymerization under basic conditions. Keeping the concentration of the enone low by slow addition can mitigate this.
Friedel-Crafts Acylation/Cyclization
Q4: My Friedel-Crafts acylation/cyclization to form the anthraquinone core is giving a low yield. What are the common pitfalls?
A4: The intramolecular Friedel-Crafts reaction to close the final aromatic ring is a critical step. Low yields can often be traced back to:
-
Catalyst Inactivity: The Lewis acid catalyst (commonly AlCl₃ or SnCl₄) is extremely sensitive to moisture. Ensure all glassware is flame-dried, and all solvents and reagents are anhydrous. Use a fresh bottle of the Lewis acid if possible.
-
Insufficient Catalyst: In many Friedel-Crafts acylations, the Lewis acid coordinates to the product ketone, effectively sequestering it. Therefore, stoichiometric or even excess amounts of the catalyst are often required.
-
Substrate Deactivation: The aromatic ring undergoing acylation should not have strongly electron-withdrawing groups, as this will deactivate it towards electrophilic aromatic substitution.
-
Side Reactions: In some cases, intermolecular acylation can compete with the desired intramolecular cyclization. Running the reaction at high dilution can favor the intramolecular pathway. Also, migration or loss of alkyl groups, such as isopropyl groups, has been observed during Friedel-Crafts reactions on substituted benzenes[1].
Q5: I am seeing byproducts that suggest rearrangement or loss of an alkyl group during my Friedel-Crafts reaction. How can I prevent this?
A5: Rearrangements are more common in Friedel-Crafts alkylations but can also occur under harsh acylation conditions. To minimize these side reactions:
-
Milder Lewis Acids: Consider using a milder Lewis acid catalyst. While AlCl₃ is common, other catalysts like SnCl₄, BF₃·OEt₂, or even Brønsted acids like polyphosphoric acid (PPA) can sometimes provide the desired product with fewer side reactions.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often suppress unwanted rearrangements.
-
Alternative Acylating Agents: If using an acyl chloride, consider switching to the corresponding anhydride, which can sometimes lead to cleaner reactions.
Glycosylation
Q6: The glycosylation of the this compound aglycone is resulting in a very low yield of the desired product. What are the critical parameters for this step?
A6: Glycosylation is arguably one of the most challenging steps in the total synthesis of this compound and related anthracyclines. Low yields are common and can be due to:
-
Anomeric Control: Achieving the desired α-anomeric linkage can be difficult. The outcome is highly dependent on the glycosyl donor, the promoter, the solvent, and the temperature. In one reported synthesis, a mixture of two glycoside products was obtained in a combined yield of 50-60% (25-30% for each)[2].
-
Protecting Groups: The protecting groups on the sugar moiety are crucial. They influence the reactivity of the glycosyl donor and the stereochemical outcome of the reaction. Incompatible protecting groups can lead to side reactions or failure of the glycosylation.
-
Reaction Conditions: The glycosidation of racemic this compound has been effected in benzene with a catalytic amount of p-toluenesulfonic acid monohydrate at 50°C[2]. However, it was noted that longer reaction times and/or higher temperatures can lead to the formation of the C10 epimer[2].
-
Aglycone Reactivity: The hydroxyl group at C7 of the this compound core is sterically hindered, which can make the glycosylation reaction sluggish.
Q7: I am getting a mixture of anomers in my glycosylation reaction. How can I improve the stereoselectivity?
A7: Improving anomeric selectivity is a significant challenge. Here are some strategies:
-
Choice of Glycosyl Donor: The nature of the leaving group and the protecting groups on the sugar will heavily influence the stereochemical outcome. For instance, the use of a glycal as a glycosyl donor has been reported[2].
-
Promoter/Catalyst: Screening different promoters is often necessary. While p-toluenesulfonic acid has been used, other Lewis acids or glycosylation promoters might offer better selectivity.
-
Solvent Effects: The solvent can play a crucial role in stabilizing or destabilizing the oxocarbenium ion intermediate, thereby influencing the anomeric ratio. Consider screening different solvents.
-
Temperature Control: Carefully controlling the reaction temperature is critical. Lower temperatures often favor the kinetic product, which may or may not be the desired anomer.
Data Presentation
Table 1: Glycosidation of Racemic this compound [2]
| Glycosyl Donor | Promoter | Solvent | Temperature | Time | Product(s) | Yield |
| N-methyl glycal | p-toluenesulfonic acid (cat.) | Benzene | 50°C | Not specified | Mixture of two glycosides | 25-30% each |
Table 2: Conditions for N-demethylaklavin Formation [2]
| Reagent | Solvent | Temperature | Time | Product | Epimer Formation |
| NaOCH₃ (excess) | CH₃OH | -20°C | 2 h | N-demethylaklavin | <5% of C10 epimer |
| NaOCH₃ (excess) | CH₃OH | Higher temp. | Longer time | N-demethylaklavin | Up to 35% of C10 epimer |
Experimental Protocols
Glycosidation of Racemic this compound[2]
The glycosidation reaction of racemic this compound and the N-methyl glycal was smoothly effected in benzene containing a catalytic amount of p-toluenesulfonic acid monohydrate at 50°C to yield a mixture of mainly two products. Chromatographic separation of this mixture gave the individual glycosides.
Formation of N-demethylaklavin[2]
Treatment of the glycoside intermediate with excess sodium methoxide in methanol at -20°C for 2 hours yielded N-demethylaklavin along with a small amount (<5%) of its C10 epimer.
N-methylation to Aklavin[2]
The crude N-demethylaklavin was directly subjected to N-methylation using the Borch procedure (aqueous CH₂O/NaBH₃CN/AcOH) at room temperature for 1 hour to yield aklavin.
Mandatory Visualization
References
Technical Support Center: Optimizing Aklavinone Fermentation
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the fermentation-based production of Aklavinone, primarily using Streptomyces species like S. galilaeus.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound yield is consistently low. What are the most common causes?
Low yields are a frequent challenge in natural product fermentation. The issue can typically be traced back to suboptimal fermentation conditions, problems with the microbial strain, or losses during product recovery.[1][2]
Common Causes:
-
Suboptimal Medium Composition: The type and concentration of carbon and nitrogen sources are critical. An incorrect carbon-to-nitrogen ratio can divert metabolic resources away from secondary metabolite production.[3] For Streptomyces, complex nitrogen sources like soybean meal and yeast extract often enhance antibiotic production compared to simpler sources.[4][5]
-
Incorrect Physical Parameters: Deviations from the optimal pH, temperature, or aeration can severely stress the microorganisms, inhibiting growth and the activation of biosynthetic gene clusters.[6][7]
-
Genetic Instability of the Strain: High-producing strains can sometimes lose their productivity over successive generations of subculturing. It is crucial to maintain properly stored master and working cell banks.
-
Feedback Inhibition: The accumulation of this compound or related pathway intermediates can sometimes inhibit the activity of key biosynthetic enzymes, effectively shutting down production.[8]
-
Inefficient Extraction: this compound is an intracellular or cell-associated product. Inefficient cell lysis or the use of an inappropriate extraction solvent can lead to significant product loss during workup.[9]
Q2: What are the key media components to optimize for this compound production?
Optimizing the fermentation medium is essential to maximize yield.[3] The primary components to consider are carbon sources, nitrogen sources, and trace minerals.
-
Carbon Sources: Glucose is a commonly used carbon source. However, its concentration must be optimized, as high levels can sometimes cause catabolite repression, inhibiting secondary metabolite synthesis. Combining a readily available sugar like glucose with a more complex carbohydrate like corn starch can sometimes sustain production over a longer period.[5]
-
Nitrogen Sources: Complex nitrogen sources are often superior for antibiotic production. Key sources to evaluate include soybean meal, yeast extract, peptone, and corn steep liquor.[4][5]
-
Phosphate: Phosphate is essential for primary metabolism (e.g., ATP, nucleic acids). However, high concentrations of phosphate are well-known to repress the biosynthesis of many secondary metabolites, including antibiotics, in Streptomyces. This is a critical parameter to screen.
-
Trace Minerals: Ions like Mg²⁺, Fe²⁺, and Zn²⁺ are cofactors for many enzymes in the biosynthetic pathway. Their absence can limit production.
Q3: What is the optimal pH and temperature for fermentation?
While the absolute optimum can be strain-specific, most Streptomyces species used for antibiotic production favor neutral to slightly alkaline pH and temperatures between 25-37°C.
-
pH: The optimal initial pH for Streptomyces fermentation is typically between 6.5 and 7.5.[10][11] It is crucial to monitor pH throughout the fermentation, as microbial metabolism can cause it to drift. A pH outside the optimal range can reduce enzyme activity and even halt cell growth. For large-scale fermentations, pH control using automated acid/base addition is recommended.[6]
-
Temperature: The ideal temperature is often a trade-off between biomass accumulation and secondary metabolite production. A common range for Streptomyces is 25-30°C.[7][10] Temperatures that are too high can lead to decreased product stability and reduced enzyme function, while lower temperatures may slow down both growth and production.[12]
Q4: How does aeration and agitation speed affect production?
Streptomyces are aerobic bacteria, making oxygen supply a critical factor.
-
Aeration: A sufficient supply of dissolved oxygen (DO) is necessary for both cell growth and the oxidative steps in the this compound biosynthetic pathway. Low DO is a common rate-limiting factor in dense cultures.
-
Agitation (Shaking Speed): In shake flasks, agitation (measured in rpm) serves two purposes: it enhances oxygen transfer from the headspace into the medium and it keeps the microbial cells suspended, ensuring uniform access to nutrients. Optimal speeds are typically between 140-180 rpm.[10][11] Excessive agitation can cause shear stress, which can damage the mycelia and negatively impact production.
Data Presentation: Fermentation Parameter Optimization
The following tables summarize typical ranges and optimal values for key fermentation parameters for antibiotic production in Streptomyces, which can be used as a starting point for optimizing this compound production.
Table 1: Effect of Physical Parameters on Streptomyces Fermentation
| Parameter | Typical Range | Reported Optimum | Potential Issues if Suboptimal |
| Temperature | 20°C - 40°C | 25°C - 30°C[10][11] | High temps decrease product stability; low temps slow growth.[12] |
| Initial pH | 6.0 - 8.5 | 6.5 - 7.5[7][10] | Inhibits enzymatic activity and nutrient uptake.[13] |
| Agitation Speed | 100 - 220 rpm | 140 - 180 rpm[10][11] | Low speed leads to poor aeration; high speed causes shear stress. |
| Fermentation Time | 7 - 14 days | 9 - 12 days[5][10] | Insufficient time for production; extended time leads to product degradation. |
Table 2: Media Components for Streptomyces Fermentation
| Component | Type | Typical Concentration (g/L) | Reported Optimum (g/L) | Notes |
| Carbon Source | Glucose | 10 - 50 | 10 - 40[4][5] | High concentrations can cause catabolite repression. |
| Corn Starch | 10 - 50 | 20[5] | A complex source that can sustain longer production. | |
| Nitrogen Source | Soybean Meal | 5 - 45 | 15 - 20[5][11] | Excellent complex source, widely used for antibiotic production. |
| Yeast Extract | 1 - 10 | 1[10] | Provides vitamins and growth factors. | |
| Phosphate Source | K₂HPO₄ | 0.5 - 2.0 | 0.5[10] | High phosphate levels can be inhibitory to secondary metabolism. |
| Calcium Carbonate | CaCO₃ | 1.0 - 3.0 | 1.0 - 2.0[4][5] | Acts as a pH buffer, preventing excessive acidification. |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Fermentation Broth
This compound is an aglycone and is typically found within the Streptomyces mycelia. This protocol is based on standard methods for extracting intracellular anthraquinones.
-
Harvest Cells: At the end of the fermentation, transfer the entire broth (e.g., 100 mL) to centrifuge tubes. Centrifuge at 5,000 x g for 15 minutes to pellet the mycelia. Discard the supernatant.
-
Cell Lysis & Extraction:
-
Resuspend the cell pellet in 20 mL of an acidic methanol solution (e.g., methanol containing 5% v/v hydrochloric acid).[14] The acid helps to hydrolyze glycosidic bonds if precursor molecules are present and improves extraction efficiency.
-
Transfer the suspension to a flask suitable for sonication or reflux.
-
Option A (Ultrasonication): Place the sample in an ultrasonic bath and sonicate for 30-60 minutes at room temperature.[15][16]
-
Option B (Reflux): Heat the mixture under reflux for 1 hour.[17] This is often more effective but risks thermal degradation if not controlled.
-
-
Clarification: After extraction, centrifuge the mixture again at 10,000 x g for 10 minutes to pellet cell debris.
-
Filtration: Carefully decant the supernatant and filter it through a 0.22 µm membrane filter (e.g., PTFE or nylon) into a clean vial.[16]
-
Sample Preparation for HPLC: The filtered extract is now ready for HPLC analysis. If the concentration is expected to be very high, it may need to be diluted with the mobile phase.
Protocol 2: Quantification of this compound by HPLC-PDA
This protocol outlines a general reversed-phase HPLC method for the analysis of anthraquinones like this compound.[14][17]
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., TSK-gel ODS-80Tm, 5 µm, 4.6 x 150 mm).[14]
-
Mobile Phase: An isocratic or gradient mixture of acidified water and an organic solvent. A common starting point is a 70:30 (v/v) mixture of methanol and 2% aqueous acetic acid.[14][17]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: Anthraquinones have strong absorbance in the UV-Vis range. Monitor at 254 nm for general detection, and scan with the PDA detector to find the absorbance maximum for this compound (typically around 430-440 nm for pigmented anthracyclines).
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a standard stock solution of pure this compound in methanol.
-
Create a calibration curve by making a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject the standards into the HPLC system and record the peak area for each concentration.
-
Plot a graph of peak area versus concentration. This should be linear (R² > 0.999).[14]
-
Inject the extracted sample(s) and determine the peak area for this compound.
-
Calculate the concentration in the sample by interpolating its peak area on the calibration curve. Account for any dilution factors used during sample preparation.
-
Visualizations: Pathways and Workflows
Caption: Simplified biosynthesis pathway of this compound from precursor units.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Manipulation of pH Shift to Enhance the Growth and Antibiotic Activity of Xenorhabdus nematophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijsr.net [ijsr.net]
- 8. mdpi.com [mdpi.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Influence of complex nutrients, temperature and pH on bacteriocin production by Lactobacillus sakei CCUG 42687 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Temperature and pH affect the production of bacterial biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative HPLC determination and extraction of anthraquinones in Senna alata leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
Aklavinone Stability and Degradation in Aqueous Solutions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of aklavinone in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?
This compound, an anthracycline antibiotic, is susceptible to degradation under various environmental conditions. The primary factors influencing its stability in aqueous solutions are pH, temperature, and exposure to light.[1][2] Like other anthracyclines, this compound's stability is expected to be pH-dependent, with increased degradation rates at alkaline and strongly acidic pH.[3][4] Temperature can accelerate degradation kinetics, and exposure to UV and visible light can lead to photolytic degradation.[5][6][7]
Q2: What are the expected degradation pathways for this compound?
Based on the general behavior of anthracyclines and related compounds, this compound is likely to undergo the following degradation pathways:
-
Hydrolysis: The ester and glycosidic linkages (if present in derivatives) are susceptible to hydrolysis, particularly under acidic or basic conditions.[4] The aglycone structure of this compound itself contains hydroxyl groups that can be involved in intramolecular reactions.
-
Oxidation: The hydroquinone moiety in the this compound structure is prone to oxidation, which can be initiated by atmospheric oxygen or oxidizing agents.[8][9] This can lead to the formation of quinone-like structures and other oxidative degradation products.
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions, leading to the formation of various photoproducts.[10]
-
Dehydration: Under certain conditions, such as heating, this compound can undergo dehydration, leading to the formation of anhydrothis compound derivatives.
Q3: Are there any known degradation products of this compound?
Specific, comprehensive studies identifying all degradation products of this compound under various stress conditions are limited in publicly available literature. However, dehydration products such as monoanhydrothis compound and bisanhydrothis compound have been reported to form upon heating. Studies on the related anthracycline, doxorubicin, have shown that it degrades into several products under forced degradation conditions, including deglycosylated and modified aglycones, which suggests that this compound could form analogous degradation products.[3]
Troubleshooting Guide
Problem: I am observing a rapid loss of this compound in my aqueous solution during my experiment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate pH of the solution: | This compound is expected to be less stable at alkaline and strongly acidic pH. Measure the pH of your solution. If it is outside the optimal stability range (likely near neutral or slightly acidic), adjust the pH using an appropriate buffer system. Consider performing a pH stability profile to determine the optimal pH for your experimental conditions. |
| High temperature: | Elevated temperatures can significantly accelerate the degradation of this compound. If your experiment allows, conduct it at a lower temperature. If heating is necessary, minimize the duration of heat exposure. |
| Exposure to light: | This compound may be susceptible to photodegradation. Protect your solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible. |
| Presence of oxidizing agents: | Contaminants that act as oxidizing agents can degrade this compound. Ensure high purity of all reagents and solvents. If oxidative degradation is suspected, consider deaerating your solutions or adding an antioxidant, if compatible with your experimental setup. |
| Presence of metal ions: | Certain metal ions can catalyze the degradation of anthracyclines.[11] Use high-purity water and reagents, and consider the use of a chelating agent like EDTA if metal ion contamination is a concern and compatible with your experiment. |
Problem: I am seeing unexpected peaks in my chromatogram when analyzing this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Formation of degradation products: | The unexpected peaks are likely degradation products of this compound. To confirm this, you can perform a forced degradation study on a pure sample of this compound under various stress conditions (acidic, basic, oxidative, photolytic, thermal). This will help you to generate the potential degradation products and identify their retention times. |
| Contamination of the sample or mobile phase: | Ensure the purity of your solvents and reagents. Run a blank injection (mobile phase only) to check for any background peaks. |
| Issues with the chromatographic method: | The analytical method may not be specific for this compound and its degradation products. A stability-indicating method should be developed and validated to ensure that all degradation products are well-separated from the parent compound and from each other.[12][13] |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the general procedure for conducting a forced degradation study on this compound to identify its potential degradation pathways and products.[14][15]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
At appropriate time intervals, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time intervals, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 105°C for 24 hours.
-
Also, reflux a solution of this compound (1 mg/mL in water or a suitable buffer) at 80°C for 24 hours.
-
At appropriate time intervals, withdraw an aliquot from the solution or dissolve a portion of the solid sample and dilute to a suitable concentration.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL in a suitable solvent) to UV light (254 nm) and visible light in a photostability chamber.
-
Simultaneously, keep a control sample in the dark.
-
At appropriate time intervals, withdraw aliquots from both the exposed and control samples and dilute for analysis.
-
3. Analysis:
-
Analyze all the samples using a validated stability-indicating HPLC method.
-
Monitor the formation of degradation products and the decrease in the concentration of this compound.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying this compound in the presence of its degradation products.[12][13] The following is a general starting point for method development:
| Parameter | Condition |
| Column: | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase: | A gradient of acetonitrile and a buffer (e.g., phosphate or acetate buffer, pH 3-5) |
| Flow Rate: | 1.0 mL/min |
| Detection: | UV detector at a wavelength where this compound has maximum absorbance (e.g., 254 nm or 430 nm) |
| Injection Volume: | 20 µL |
| Column Temperature: | 25-30°C |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[16]
Data Presentation
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal (Solid) | - | 105°C | 24 hours |
| Thermal (Solution) | Water/Buffer | 80°C (Reflux) | 24 hours |
| Photolytic | UV (254 nm) & Visible Light | Ambient | As required |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for this compound stability testing.
References
- 1. mdpi.com [mdpi.com]
- 2. Hydrolysis is the dominating in vivo metabolism pathway for arctigenin: identification of novel metabolites of arctigenin by LC/MS/MS after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Thermal degradation kinetics of isoflavone aglycones from soy and red clover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation Kinetics of Clavulanic Acid in Fermentation Broths at Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental and computational study of hydrolysis and photolysis of antibiotic ceftriaxone: Degradation kinetics, pathways, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative Reactions Catalyzed by Hydrogen Peroxide Produced by Streptococcus pneumoniae and Other Streptococci Cause the Release and Degradation of Heme from Hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Degradation of Anthracycline Antitumor Compounds Catalysed by Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
Improving Aklavinone solubility for in vitro experiments
This guide provides researchers, scientists, and drug development professionals with essential information for dissolving Aklavinone for in vitro experiments. This compound's hydrophobic nature presents a significant challenge, and this resource offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge for in vitro studies?
This compound is a tetracyclic aromatic compound and the aglycone moiety of aclacinomycins, a group of anthracycline antibiotics used as antineoplastic agents.[1][2][3] Its chemical structure is largely hydrophobic, leading to limited solubility in aqueous solutions like cell culture media and buffers, which are essential for most in vitro experiments.[4] This poor water solubility can hinder its delivery to biological targets in an experimental setting, leading to inaccurate or irreproducible results.[5]
Q2: What are the recommended initial solvents for preparing this compound stock solutions?
Due to its limited aqueous solubility, this compound should first be dissolved in an organic solvent to create a concentrated stock solution. The most commonly recommended solvents are Dimethyl Sulfoxide (DMSO) and methanol.[4] These are water-miscible co-solvents that can dissolve hydrophobic compounds effectively.[5] The high concentration stock can then be serially diluted into the final aqueous experimental medium.
Q3: My this compound powder is not dissolving directly in my aqueous buffer. What should I do?
Directly adding this compound to an aqueous buffer will likely result in poor dissolution. It is critical to first prepare a concentrated stock solution in a suitable organic solvent, such as 100% DMSO. Once the this compound is fully dissolved in the organic solvent, this stock solution can be diluted to the final working concentration in your aqueous buffer. This method is a standard practice for improving the solubility of hydrophobic drugs in experimental assays.[5][6]
Q4: What is the maximum concentration of an organic solvent like DMSO that is safe for my cell-based assays?
The tolerance of cell lines to organic solvents varies significantly. For most cell lines, the final concentration of DMSO should be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity or other off-target effects. It is crucial to determine the specific tolerance of your cell line by running a solvent toxicity control experiment, where cells are exposed to the same concentrations of the solvent (e.g., DMSO) as will be used in the drug treatment, but without the this compound.
Troubleshooting Guide
Q: I prepared a concentrated stock solution in DMSO, but the compound precipitated when I diluted it into my aqueous medium. How can I prevent this?
This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the drug in the final aqueous solution exceeds its solubility limit. Here are several strategies to address this:
-
Reduce the Final Concentration: The simplest solution is to lower the final working concentration of this compound in your experiment.
-
Use a Lower Concentration Stock: Preparing a less concentrated stock solution in DMSO may help, as it requires a smaller dilution factor, resulting in a higher final solvent concentration which can aid solubility. Always be mindful of the final solvent percentage in your assay.
-
Gentle Warming: Gently warming the aqueous medium to 37°C before and during the addition of the this compound stock can sometimes help maintain solubility. Do not overheat, as this can degrade the compound.
-
Increase Mixing: Add the stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can trigger precipitation.
-
Use of Surfactants or Solubilizing Agents: For non-cell-based assays, incorporating a small amount of a non-ionic surfactant (e.g., Tween® 20, Pluronic® F-68) or using solubility-enhancing formulations like cyclodextrins may be an option.[7]
Q: I am observing unexpected toxicity or off-target effects in my experiment. Could the solvent be the cause?
Yes. Organic solvents like DMSO can have biological effects of their own, especially at higher concentrations. It is imperative to run parallel vehicle controls in your experiments. A vehicle control contains the same final concentration of the solvent (e.g., 0.1% DMSO) in the medium as the this compound-treated samples. This allows you to distinguish the effects of the compound from the effects of the solvent itself. If the vehicle control shows toxicity, you must lower the final solvent concentration.
Quantitative Data Summary
The exact solubility of this compound in various solvents is not widely published in a standardized format. However, the following table summarizes the qualitative solubility and recommended starting points for common laboratory solvents. Researchers should perform their own tests to determine the maximum practical concentration for their specific experimental needs.
| Solvent | Type | Water Miscibility | Recommended Use | Key Considerations |
| Water / Aqueous Buffers | Polar, Protic | N/A | Dilution of stock solutions | Very poor solubility.[4] |
| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | Miscible | Primary choice for stock solutions | Hygroscopic; can be toxic to cells at >0.5%. |
| Methanol (MeOH) | Polar, Protic | Miscible | Alternative for stock solutions | Can be more volatile and more toxic than DMSO.[4][8] |
| Ethanol (EtOH) | Polar, Protic | Miscible | Alternative for stock solutions | Generally less toxic than methanol but may have lower solvating power for this compound. |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 412.4 g/mol )[1]
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
Methodology:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 412.4 g/mol x 1000 mg/g = 4.124 mg
-
-
Weigh this compound: Carefully weigh out 4.124 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or vial.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve Compound: Tightly cap the tube and vortex at maximum speed for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the solution at 37°C for 5-10 minutes, followed by further vortexing. Visually inspect the solution against a light source to ensure there are no visible particles.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light, as anthracyclines can be light-sensitive.
-
Serial Dilution: For experiments, thaw an aliquot of the stock solution. Perform serial dilutions in your final aqueous medium (e.g., cell culture media) to achieve the desired working concentration, ensuring the final DMSO concentration remains at a non-toxic level (e.g., <0.5%).
Visualizations
Caption: Workflow for preparing this compound working solutions.
Caption: Simplified mechanism of this compound's cytotoxic action.
References
- 1. This compound | C22H20O8 | CID 159776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, CasNo.16234-96-1 BOC Sciences United States [bocscichem.lookchem.com]
- 3. Expression, Purification, and Characterization of AknX Anthrone Oxygenase, Which Is Involved in this compound Biosynthesis in Streptomyces galilaeus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (16234-96-1) for sale [vulcanchem.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. mdpi.com [mdpi.com]
- 8. Oxidative Dissolution of Metals in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Aklavinone from Culture Broth
Welcome to the technical support center for the purification of Aklavinone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the experimental process of isolating this compound from Streptomyces culture broths.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for extracting this compound from the fermentation broth?
A1: The initial extraction of this compound, a secondary metabolite, from the culture broth typically involves separating the mycelial biomass from the liquid culture, followed by solvent extraction. The culture broth is centrifuged or filtered to separate the supernatant and the mycelial cake. This compound, being a hydrophobic molecule, is then extracted from both the filtrate and the mycelial biomass using a water-immiscible organic solvent.
Q2: Which solvents are most effective for this compound extraction?
A2: Ethyl acetate is a commonly used solvent for the extraction of this compound and other anthracyclines from fermentation broths. Chloroform has also been reported as an effective solvent. The choice of solvent depends on the specific characteristics of the fermentation medium and the subsequent purification steps.
Q3: What are the common challenges in purifying this compound?
A3: Researchers face several challenges during this compound purification:
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Low Concentration: this compound is often produced at low concentrations in the fermentation broth, making its recovery challenging.
-
Presence of Structurally Similar Impurities: The fermentation broth contains a complex mixture of related anthracycline precursors and shunt products, which have similar physicochemical properties to this compound, complicating separation.
-
Product Instability: this compound can be sensitive to pH, temperature, and light, potentially leading to degradation during the purification process.
-
Emulsion Formation: During solvent extraction, emulsions can form, leading to poor phase separation and loss of product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Low Yield After Extraction
| Potential Cause | Troubleshooting Step |
| Incomplete Cell Lysis | If this compound is intracellular, ensure efficient cell disruption. Consider methods like sonication, homogenization, or enzymatic lysis of the mycelial biomass before solvent extraction. |
| Suboptimal Extraction Solvent | Test a range of solvents with varying polarities (e.g., ethyl acetate, chloroform, dichloromethane) to identify the most efficient one for your specific culture conditions. |
| Inefficient Phase Separation | Emulsion formation can trap the product. To break emulsions, try adding brine, increasing the centrifugation time or force, or using a different solvent system. |
| Product Degradation | This compound may degrade at extreme pH values or elevated temperatures. Ensure that the pH of the culture broth is adjusted to a neutral or slightly acidic range before extraction and avoid high temperatures during solvent evaporation.[1][2] |
Poor Resolution in Chromatography
| Potential Cause | Troubleshooting Step |
| Inappropriate Stationary Phase | For silica gel chromatography, ensure the silica is properly activated. For reverse-phase HPLC, select a C18 column with appropriate particle size and pore size for optimal separation of anthracyclines. |
| Suboptimal Mobile Phase | Optimize the mobile phase composition. For normal phase chromatography, a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. For reverse-phase HPLC, a gradient of acetonitrile and water, often with an acid modifier like trifluoroacetic acid (TFA) or formic acid, can improve peak shape and resolution. |
| Co-elution of Impurities | The fermentation broth may contain structurally similar impurities such as 2-hydroxythis compound or various glycosylated forms of this compound.[3] Consider using a different chromatographic technique (e.g., ion-exchange or size-exclusion chromatography) as a preliminary purification step or employing a more selective HPLC column. |
| Sample Overload | Injecting too much sample onto the column can lead to broad, overlapping peaks. Reduce the sample concentration or injection volume. |
Product Degradation During Purification
| Potential Cause | Troubleshooting Step |
| pH Instability | This compound can undergo degradation under strongly acidic or alkaline conditions. Maintain the pH of all buffers and solutions within a neutral to slightly acidic range (pH 5-7).[2] |
| Thermal Instability | This compound can dehydrate at elevated temperatures, leading to the formation of anhydrothis compound and bisanhydrothis compound.[1] Perform all purification steps at room temperature or below, and use rotary evaporation under reduced pressure to remove solvents at low temperatures. |
| Light Sensitivity | Anthracyclines can be light-sensitive. Protect samples from direct light by using amber vials or covering glassware with aluminum foil. |
Experimental Protocols
Protocol 1: Extraction of this compound from Culture Broth
-
Harvesting: Centrifuge the Streptomyces fermentation broth (e.g., 5000 x g for 20 minutes) to separate the supernatant and the mycelial biomass.
-
Supernatant Extraction:
-
Adjust the pH of the supernatant to 6.0-7.0.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic layers.
-
-
Biomass Extraction:
-
Resuspend the mycelial biomass in acetone or methanol and stir for several hours.
-
Filter the mixture to remove cell debris.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Resuspend the residue in water and extract with ethyl acetate.
-
-
Concentration: Combine all ethyl acetate extracts and evaporate to dryness under reduced pressure at a temperature below 40°C to obtain the crude this compound extract.
Protocol 2: Silica Gel Chromatography for Initial Purification
-
Column Packing: Prepare a silica gel (60-120 mesh) column in a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then load the dried silica gel onto the top of the column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0, 90:10, 80:20, etc., hexane:ethyl acetate).
-
Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol, 95:5 v/v). Combine the fractions containing this compound.
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a method for Aklavin purity assessment and can be optimized for this compound.
| Parameter | Condition |
| HPLC System | Standard HPLC with UV-Vis or PDA detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm and 430 nm |
| Injection Volume | 10 µL |
Sample Preparation: Dissolve the this compound sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of approximately 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Hypothetical Purification Summary for this compound
The following table provides an example of how to present purification data. Actual values will vary depending on the fermentation and purification conditions.
| Purification Step | Total Volume (mL) | Total this compound (mg) | Purity (%) | Step Yield (%) | Overall Yield (%) |
| Crude Extract | 500 | 100 | 5 | 100 | 100 |
| Silica Gel Chromatography | 50 | 75 | 60 | 75 | 75 |
| Preparative HPLC | 10 | 52.5 | 98 | 70 | 52.5 |
Visualizations
Caption: General workflow for the purification of this compound from culture broth.
References
- 1. [Dehydration of this compound, PMR spectra of this compound and its dehydration products] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Aklavinone degradation during experimental procedures
Welcome to the technical support center for Aklavinone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in experimental settings. This compound, like many anthracyclines, is susceptible to degradation, which can lead to inconsistent results. This guide offers troubleshooting advice and detailed protocols to help maintain the integrity of the compound throughout your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound degradation is primarily influenced by three main factors: pH, light, and temperature. As an anthracycline, it is sensitive to both acidic and basic conditions, susceptible to photodegradation, and can be unstable at elevated temperatures.
Q2: How should I properly store this compound powder and stock solutions?
A2: For optimal stability, solid this compound should be stored tightly sealed in a desiccator at -20°C, protected from light. Stock solutions, typically prepared in DMSO or methanol, should be stored in small, single-use aliquots at -20°C or -80°C in light-protecting tubes or vials. Avoid repeated freeze-thaw cycles.
Q3: My this compound solution, which is normally yellow-orange, has changed color. What does this indicate?
A3: A color change in your this compound solution is a visual indicator of potential degradation. This can be caused by exposure to inappropriate pH, high temperatures, or prolonged exposure to light. It is recommended to discard the solution and prepare a fresh one.
Q4: What are the expected degradation products of this compound?
A4: Based on studies of the closely related compound Aclacinomycin, this compound is expected to undergo hydrolysis under different pH conditions. At acidic pH (below 4.0), degradation can lead to products like 1-deoxypyrromycin.[1] At basic pH (above 5.0), the formation of bisanhydrothis compound is likely.[1] Photodegradation can also lead to modifications of the aglycone moiety.[1]
Q5: Can I use buffers containing metal ions with this compound?
A5: Caution is advised. Certain metal ions, such as iron(III) and copper(II), have been shown to catalyze the degradation of anthracyclines, even at slightly acidic pH.[2] It is recommended to use metal-free buffers or chelating agents like EDTA if the presence of contaminating metal ions is a concern.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assays (e.g., IC50 values)
| Possible Cause | Troubleshooting Step |
| This compound Degradation | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Ensure the final pH of the culture medium is stable and within the optimal range. Protect all this compound solutions from light during preparation and incubation. |
| Inconsistent Cell Seeding | Use a consistent cell passage number and ensure cells are in the exponential growth phase. Verify cell viability and density before seeding. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and below a cytotoxic threshold (typically <0.5%). |
Issue 2: Precipitate Formation in Cell Culture Medium
| Possible Cause | Troubleshooting Step |
| Poor Aqueous Solubility | This compound has limited solubility in water. When diluting a concentrated DMSO stock, perform a serial dilution. Add the stock solution to pre-warmed media dropwise while gently mixing to avoid "solvent shock." |
| Interaction with Media | Components in the media, such as proteins or salts, may interact with this compound. Test the solubility in a small volume of your specific cell culture medium before preparing a large batch. |
| pH Shift | Cellular metabolism can alter the pH of the culture medium over time. Use a medium with a robust buffering system (e.g., HEPES) to maintain a stable pH. |
Quantitative Stability Data
While specific quantitative stability data for this compound is limited, the following table is based on the known stability of Aclacinomycin, its glycoside derivative. These values should be considered as a guideline for handling this compound.
| Condition | Observation | Recommendation |
| pH | Most stable around pH 4.5.[1] Degradation increases at pH below 4.0 and above 5.0.[1] | Maintain experimental solutions in a pH range of 4.5 to 7.0. Use buffered solutions where possible. |
| Temperature | Thermal degradation follows a first-order reaction.[1] At 20°C, a 10% loss of Aclacinomycin was observed in 1.5 months.[1] | Store stock solutions at -20°C or -80°C. Avoid prolonged incubation at 37°C. For temperature-sensitive assays, minimize the duration of exposure to higher temperatures. |
| Light | Susceptible to photodegradation under sunlight and fluorescent light.[1] | Work with this compound solutions in a dimly lit area. Use amber or foil-wrapped tubes and plates. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
In a sterile environment, weigh the required amount of this compound powder.
-
Dissolve the this compound in anhydrous, sterile DMSO to a final concentration of 10 mM.
-
Vortex thoroughly until the solution is clear and homogenous.
-
Aliquot into single-use volumes in amber microcentrifuge tubes.
-
Store immediately at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium (pH-buffered)
-
Sterile tubes
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature, protected from light.
-
Perform a serial dilution to prepare your working concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform an intermediate dilution in cell culture medium.
-
Add the this compound stock solution to the pre-warmed medium dropwise while gently vortexing to ensure rapid and uniform mixing.
-
Ensure the final DMSO concentration in your assay is below 0.5%.
-
Use the working solutions immediately. Do not store diluted aqueous solutions.
Visual Guides
References
Technical Support Center: Optimizing Enzymatic Reactions in the Aklavinone Pathway
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the aklavinone biosynthesis pathway. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes involved in the this compound biosynthesis pathway?
A1: The biosynthesis of this compound is a complex process involving a type II polyketide synthase (PKS) and several tailoring enzymes. The core set of enzymes in Streptomyces galilaeus includes:
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Minimal Polyketide Synthase (PKS):
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AknB (KSα): A ketosynthase that catalyzes the decarboxylative condensation of malonyl-CoA with the growing polyketide chain.
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AknC (KSβ/CLF): The chain length factor, which works in conjunction with KSα to control the length of the polyketide chain.
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AknD (ACP): The acyl carrier protein that tethers the growing polyketide intermediate.
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Tailoring Enzymes:
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AknE2: A cyclase involved in the cyclization of the polyketide chain.
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AknW: Another cyclase participating in the formation of the tetracyclic ring structure.
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AknX: An anthrone oxygenase that catalyzes a key oxidation step.[1]
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Q2: What are the typical fermentation conditions for this compound production in Streptomyces galilaeus?
A2: Optimal conditions for secondary metabolite production in Streptomyces can vary. However, general starting points for S. galilaeus are:
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Temperature: 28-30°C.[2][3] Growth and bioactive metabolite production in many Streptomyces species are optimal in this range.
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pH: A starting pH of around 7.0-8.0 is generally recommended for Streptomyces fermentations.[3][4][5]
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Aeration: Good aeration is crucial. This can be achieved through the use of baffled flasks and vigorous shaking (e.g., 200-250 rpm).
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Media: A variety of media can be used. A common seed medium might contain glucose, millet steep liquor, peptone, (NH4)2SO4, NaCl, and CaCO3, with a pH of around 7.2.[6] Production media often include soluble starch, glucose, soybean meal, and yeast extract.[6]
Q3: How can I quantify the production of this compound in my cultures?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying this compound. A general procedure involves:
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Sample Preparation:
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Separate the mycelia from the fermentation broth via centrifugation or filtration.
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Extract this compound from the mycelia and/or the supernatant using an organic solvent like ethyl acetate or a methanol/chloroform mixture.
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Evaporate the organic solvent and redissolve the extract in a suitable solvent for HPLC analysis (e.g., methanol or the mobile phase).
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HPLC Analysis:
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Use a C18 reverse-phase column.
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Employ a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
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Detection is typically performed using a UV-Vis or a Photodiode Array (PDA) detector at a wavelength where this compound has a strong absorbance (e.g., 225 nm).[7]
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Quantification is achieved by comparing the peak area of the sample to a standard curve generated from pure this compound.
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Troubleshooting Guide
Issue 1: Low or No this compound Production Despite Good Cell Growth
| Possible Cause | Suggested Solution |
| Suboptimal Fermentation Parameters | Verify and optimize pH, temperature, and aeration. Even slight deviations can shift metabolism away from secondary metabolite production. |
| Nutrient Limitation or Repression | Ensure precursor availability (propionyl-CoA and malonyl-CoA). High concentrations of readily metabolizable carbon sources like glucose can sometimes cause catabolite repression of secondary metabolism. Consider using a fed-batch strategy or alternative carbon sources. |
| Incorrect Timing of Induction/Harvest | This compound is a secondary metabolite, so production is typically highest in the stationary phase. Perform a time-course experiment to determine the optimal harvest time. |
| Strain Instability/Mutation | Re-streak your S. galilaeus strain from a frozen stock to ensure genetic integrity. |
Issue 2: Accumulation of Intermediates and Low Final Product Titer
| Possible Cause | Suggested Solution |
| Bottleneck in the Biosynthetic Pathway | One of the tailoring enzymes (e.g., AknE2, AknW, AknX) may be rate-limiting. Overexpression of the gene encoding the bottleneck enzyme can improve flux through the pathway. |
| Enzyme Inhibition | High concentrations of intermediates or the final product may cause feedback inhibition of earlier enzymes. Consider strategies for in situ product removal. |
| Incorrect Post-Translational Modification or Cofactor Limitation | Ensure that all necessary cofactors for the enzymes are present in the medium. For heterologously expressed enzymes, confirm they are correctly folded and modified. |
Issue 3: Poor Yield of Heterologously Expressed this compound Pathway Enzymes
| Possible Cause | Suggested Solution |
| Codon Usage Bias | The codon usage of Streptomyces genes may not be optimal for expression in E. coli. Synthesize codon-optimized genes for better expression. |
| Inclusion Body Formation | Lower the induction temperature (e.g., 16-20°C) and the inducer concentration (e.g., IPTG) to slow down protein expression and promote proper folding. Co-express with chaperones. |
| Protein Instability/Degradation | Add protease inhibitors during cell lysis and purification. Keep samples on ice and work quickly. |
Quantitative Data
Table 1: Optimal Growth and Production Conditions for Streptomyces Species
| Parameter | Optimal Range | Notes |
| Temperature | 28 - 35°C | Can be strain-dependent.[2][4] |
| pH | 6.0 - 8.0 | Optimal pH for growth and secondary metabolite production may differ slightly.[4][5] |
| Incubation Time | 6 - 10 days | Production often peaks in the late stationary phase.[4][5] |
Table 2: Kinetic Parameters of this compound Pathway and Analogous Enzymes
| Enzyme | Parameter | Value | Organism/System |
| AknB/AknC (KS/CLF) | Km (Malonyl-CoA) | ~20 - 50 µM | Actinorhodin PKS |
| kcat | ~1 - 5 min-1 | Actinorhodin PKS | |
| AknD (ACP) | Km (for KS) | ~5 - 15 µM | Actinorhodin PKS |
| AknX (Oxygenase) | Not Reported | Not Reported | S. galilaeus |
| AknE2/AknW (Cyclases) | Not Reported | Not Reported | S. galilaeus |
Experimental Protocols
Protocol 1: Heterologous Expression and Purification of an Akn-pathway Enzyme (e.g., AknX) in E. coli
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Cloning: Clone the codon-optimized gene for the target enzyme into an expression vector (e.g., pET series) with a purification tag (e.g., His6-tag).
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Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression:
-
Inoculate a starter culture of LB medium with a single colony and grow overnight at 37°C.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
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Cool the culture to 16-20°C and induce protein expression with IPTG (e.g., 0.1-0.5 mM).
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Incubate overnight at the lower temperature with shaking.
-
-
Cell Lysis:
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Harvest the cells by centrifugation.
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Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).
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Lyse the cells by sonication or with a French press.
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Clarify the lysate by centrifugation.
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-
Purification:
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Load the clarified lysate onto a Ni-NTA affinity column.
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Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).
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Elute the protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).
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Analyze the fractions by SDS-PAGE to check for purity.
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If necessary, perform further purification steps like size-exclusion chromatography.
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Protocol 2: In Vitro Assay for AknX (Anthrone Oxygenase) Activity
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Substrate Preparation: Prepare a stock solution of a suitable substrate, such as emodinanthrone (an analogue of the natural substrate), in an appropriate solvent (e.g., DMSO).
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Reaction Mixture:
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In a microcentrifuge tube, combine a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), the purified AknX enzyme, and the substrate.
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The final reaction volume can be, for example, 100 µL.
-
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time period (e.g., 30-60 minutes).
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Reaction Quenching: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or an acid.
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Analysis:
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Extract the product (emodin) with the organic solvent.
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Analyze the extract by HPLC or LC-MS to quantify the amount of product formed.
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Visualizations
References
- 1. Expression, purification, and characterization of AknX anthrone oxygenase, which is involved in this compound biosynthesis in Streptomyces galilaeus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 5. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. eruditio.pom.go.id [eruditio.pom.go.id]
Identifying and minimizing impurities in synthetic Aklavinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing impurities in synthetic aklavinone.
Frequently Asked Questions (FAQs)
Q1: What are the common strategic approaches for the chemical synthesis of this compound?
A1: The chemical synthesis of this compound, a tetracyclic anthracyclinone, is a complex process. A common strategy involves a convergent approach where different parts of the molecule are synthesized separately and then combined. Key reactions often include a Diels-Alder reaction to construct the core cyclohexene ring system, followed by Friedel-Crafts acylations to build the aromatic portion, and subsequent cyclizations and functional group manipulations to complete the tetracyclic structure. One documented route involves the dehydration of a formyl acid to generate a quinonoid pyrone, which then undergoes a Diels-Alder reaction with a suitable dienophile.[1] The resulting adduct is then further transformed into this compound.
Q2: What are the potential major classes of impurities in synthetic this compound?
A2: Based on typical synthetic routes, impurities in synthetic this compound can be broadly categorized as:
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Stereoisomers: Epimers at various chiral centers (e.g., C-7, C-9, C-10) can form due to a lack of complete stereocontrol during the reactions.
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Regioisomers: In reactions like the Diels-Alder cycloaddition, different orientations of the reactants can lead to the formation of regioisomeric products.
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Reaction Intermediates: Incomplete reactions can result in the presence of unreacted starting materials or stable intermediates in the final product.
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Side-Reaction Products: Undesired side reactions, such as polysubstitution in Friedel-Crafts reactions or the formation of adducts from competing dienophiles, can generate various byproducts.
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Degradation Products: this compound, like other anthracyclines, can be sensitive to factors like pH and light, leading to the formation of degradation products.
Q3: Which analytical techniques are most suitable for identifying and quantifying impurities in synthetic this compound?
A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling of synthetic this compound.
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High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating this compound from its impurities. Reversed-phase HPLC with a suitable C18 column and a gradient elution of acetonitrile and water (often with a formic acid or trifluoroacetic acid modifier) is a common starting point.
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Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides molecular weight information for each separated component, aiding in the identification of unknown impurities. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine elemental compositions.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural elucidation of isolated impurities. 2D NMR techniques like COSY, HSQC, and HMBC can help to establish the connectivity of atoms and determine the precise structure of byproducts. NMR is particularly useful for distinguishing between isomers.[2][3][4]
Troubleshooting Guides
This section provides solutions to common issues encountered during the synthesis and purification of this compound.
Issue 1: Low yield and multiple spots on TLC/HPLC after Diels-Alder reaction.
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Possible Cause 1: Diene instability or incorrect conformation.
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Troubleshooting: Ensure the diene is freshly prepared or properly stored, as conjugated dienes can be prone to polymerization or degradation. For the Diels-Alder reaction to occur, the diene must be in the s-cis conformation. If the diene is sterically hindered, it may not readily adopt this conformation, leading to a slower reaction and the formation of side products. Consider using a cyclic diene if the synthetic route allows, as they are locked in the reactive s-cis conformation.
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-
Possible Cause 2: Dienophile reactivity.
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Troubleshooting: The rate of the Diels-Alder reaction is enhanced by electron-withdrawing groups on the dienophile. If the reaction is sluggish, consider using a more activated dienophile. However, highly reactive dienophiles can also lead to side reactions.
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Possible Cause 3: Formation of regioisomers.
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Troubleshooting: When using unsymmetrical dienes and dienophiles, the formation of regioisomers is possible. The regioselectivity is governed by the electronic effects of the substituents. Analyze the crude reaction mixture by LC-MS or NMR to identify the different isomers. Modification of the substituents on the diene or dienophile, or the use of a Lewis acid catalyst, can sometimes improve the regioselectivity.
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-
Possible Cause 4: Competing polymerization.
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Troubleshooting: The diene or dienophile may undergo polymerization under the reaction conditions. Monitor the reaction by TLC or HPLC to determine the optimal reaction time and temperature to maximize the desired product and minimize polymerization. Adding a radical inhibitor might be beneficial in some cases.
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Issue 2: Complex mixture of products after Friedel-Crafts acylation.
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Possible Cause 1: Polysubstitution.
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Troubleshooting: The acylated product is often less reactive than the starting material, which generally prevents polysubstitution in Friedel-Crafts acylation. However, if the aromatic ring is highly activated, multiple acylations can occur. To minimize this, use a stoichiometric amount of the acylating agent and Lewis acid. Adding the acylating agent slowly at a low temperature can also help control the reaction.
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-
Possible Cause 2: Isomer formation.
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Troubleshooting: The position of acylation is directed by the existing substituents on the aromatic ring. Ensure that the directing effects of your substituents favor the desired isomer. If a mixture of isomers is unavoidable, they will need to be separated by chromatography.
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-
Possible Cause 3: Reaction with other functional groups.
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Troubleshooting: The Lewis acid used in Friedel-Crafts reactions can interact with other functional groups in the molecule, leading to undesired side reactions. Ensure that sensitive functional groups are appropriately protected before carrying out the acylation.
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Issue 3: Presence of a closely-eluting impurity in the final product.
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Possible Cause 1: Epimers.
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Troubleshooting: The synthesis of this compound involves the formation of several chiral centers, and epimers are common impurities that can be difficult to separate. Optimize the stereoselectivity of the reactions leading to the formation of these chiral centers. For purification, chiral HPLC or supercritical fluid chromatography (SFC) may be necessary. Alternatively, derivatization of the mixture with a chiral reagent can sometimes allow for the separation of the resulting diastereomers by standard chromatography.
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Possible Cause 2: Incomplete demethylation.
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Troubleshooting: If a methyl ether protecting group is used in the synthesis, its removal (demethylation) might be incomplete, leading to the presence of the methoxy-analogue of this compound as an impurity.[1] Monitor the demethylation reaction carefully by TLC or HPLC to ensure it goes to completion. If necessary, increase the reaction time, temperature, or the amount of the demethylating agent. Common demethylating agents include boron tribromide (BBr3) and hydrobromic acid (HBr).[5]
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-
Possible Cause 3: Dehydration product.
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Troubleshooting: The tertiary alcohol at C-9 in this compound can be susceptible to dehydration under acidic or thermal stress, leading to the formation of an alkene impurity. During workup and purification, avoid strong acids and high temperatures. Use of a milder purification technique like flash chromatography with a neutral solvent system is recommended.
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Quantitative Data Summary
Table 1: Hypothetical HPLC Analysis of a Crude Synthetic this compound Sample
| Peak No. | Retention Time (min) | Area (%) | Tentative Identification |
| 1 | 8.5 | 2.1 | Starting Material A |
| 2 | 10.2 | 5.3 | Reaction Intermediate B |
| 3 | 12.5 | 85.6 | This compound |
| 4 | 12.8 | 3.5 | 9-epi-Aklavinone |
| 5 | 13.5 | 1.8 | Dehydration Product |
| 6 | 14.2 | 1.7 | Unknown Impurity |
Note: This table is a hypothetical example to illustrate data presentation. Actual results will vary based on the specific synthetic route and reaction conditions.
Experimental Protocols
Protocol 1: General Method for HPLC-MS Analysis of Synthetic this compound
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Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution data).
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Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient Elution:
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0-5 min: 20% B
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5-25 min: 20% to 95% B
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25-30 min: 95% B
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30-31 min: 95% to 20% B
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31-35 min: 20% B
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-
Flow Rate: 0.8 mL/min.
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Column Temperature: 30 °C.
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Injection Volume: 5 µL.
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MS Detection: Electrospray ionization (ESI) in positive ion mode. Scan range: m/z 100-1000.
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Sample Preparation: Dissolve a small amount of the synthetic this compound sample in methanol or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
Protocol 2: General Procedure for Flash Chromatography Purification
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexanes is a common starting point. The exact gradient will need to be determined based on TLC analysis of the crude mixture. For example, a gradient from 10% to 50% ethyl acetate in hexanes.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.
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Elution: Run the gradient, collecting fractions.
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Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure this compound.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting logic for addressing impurity issues in this compound synthesis.
References
- 1. Synthesis of (±)-aklavinone and (±)-auramycinone via electron-deficient o-quinonoid pyrones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. benchchem.com [benchchem.com]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
Technical Support Center: Enhancing Aklavinone Hydroxylase Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the activity of Aklavinone hydroxylase enzymes, critical for the biosynthesis of anthracycline antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is this compound-11-hydroxylase and what is its function?
A1: this compound-11-hydroxylase, commonly referred to as RdmE, is a Flavin Adenine Dinucleotide (FAD) monooxygenase.[1] It plays a crucial role in the biosynthesis of important anticancer drugs like daunorubicin and doxorubicin by hydroxylating this compound and other related anthracyclinones.[1]
Q2: What are the essential cofactors for this compound-11-hydroxylase activity?
A2: The enzyme can utilize both NADH and NADPH as coenzymes. However, it displays a preference for NADPH. Prolonged exposure to NADH can lead to a slow inactivation of the enzyme.[1]
Q3: What are the known kinetic parameters for this compound-11-hydroxylase?
A3: The apparent Michaelis constant (Km) for NADPH is 2 mM, and for its substrate, this compound, it is 10 µM.[1]
Q4: Are there any known inhibitors of this compound-11-hydroxylase?
A4: Yes, the enzyme is inactivated by phenylglyoxal and 2,3-butanedione. It is important to note that the presence of NADPH can protect the enzyme from inactivation by phenylglyoxal.[1]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound hydroxylase enzymes.
Issue 1: Low or No Enzyme Activity After Purification
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Possible Cause A: Misfolded or Inactive Enzyme. When overexpressed in heterologous hosts like E. coli, this compound hydroxylase can form insoluble and inactive aggregates known as inclusion bodies.
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Solution: A stepwise dialysis refolding process can be employed. The insoluble enzyme can be solubilized using a strong denaturant like 6M guanidine-HCl. Subsequently, the denaturant is gradually removed by dialysis against buffers with decreasing concentrations of guanidine-HCl (e.g., 6M, 3M, 1M) and finally against a suitable buffer like 100 mM potassium phosphate. Vigorous shaking in the presence of NADPH in the reaction buffer is also recommended to promote proper folding and activity.
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Possible Cause B: Absence of a Required Low-Molecular-Weight Component. The purified enzyme may lose activity, which can be restored by the addition of a crude extract from Streptomyces lividans. This suggests the requirement of a heat-stable, low-molecular-weight component for its catalytic function.
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Solution: If you observe a loss of activity after extensive purification, consider adding a dialyzed (to remove high molecular weight proteins) crude extract from a suitable Streptomyces strain to your reaction mixture.
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Issue 2: Inconsistent or Poor Reproducibility of Enzyme Activity
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Possible Cause A: Suboptimal Assay Conditions. Enzyme activity is highly sensitive to pH and temperature.
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Possible Cause B: Coenzyme Degradation. NADPH is susceptible to degradation.
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Solution: Always prepare fresh NADPH solutions immediately before use. Store NADPH stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
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Quantitative Data Summary
Table 1: Kinetic Parameters of this compound-11-hydroxylase (RdmE)
| Parameter | Value | Reference |
| Apparent Km for this compound | 10 µM | [1] |
| Apparent Km for NADPH | 2 mM | [1] |
Table 2: General Optimal Conditions for Related Streptomyces Hydroxylases
| Parameter | Optimal Range | Reference |
| pH | 7.0 - 7.8 | [2] |
| Temperature | 30 - 37 °C | [2] |
Experimental Protocols
Detailed Protocol for Kinetic Photometric Assay of this compound Hydroxylase Activity
This protocol is based on the kinetic photometric assay used for the characterization of this compound-11-hydroxylase from Streptomyces purpurascens.[1]
Materials:
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Purified this compound-11-hydroxylase
-
This compound stock solution (dissolved in a minimal amount of a suitable organic solvent like DMSO and diluted in buffer)
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NADPH stock solution (freshly prepared in buffer)
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Reaction Buffer (e.g., 50 mM Potassium Phosphate buffer, pH 7.4)[2]
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Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, a specific concentration of this compound (e.g., starting with a concentration around the Km value of 10 µM), and the purified enzyme.
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Equilibration: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a few minutes to allow for temperature equilibration.
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Initiation of Reaction: Start the reaction by adding a specific concentration of NADPH (e.g., starting with a concentration around the Km value of 2 mM).
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Kinetic Measurement: Immediately after adding NADPH, start monitoring the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH to NADP+.
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Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The enzyme activity can be expressed in units (µmol of NADPH consumed per minute) using the molar extinction coefficient of NADPH at 340 nm (6220 M-1cm-1).
Visualizations
References
Validation & Comparative
A Comparative Guide to the Mechanisms of Action: Aklavinone vs. Doxorubicin
For researchers and professionals in the field of drug development, understanding the nuanced differences in the mechanisms of action between related therapeutic compounds is paramount. This guide provides a detailed comparative analysis of two anthracycline antibiotics: aklavinone and the widely used chemotherapeutic agent, doxorubicin. While both share a common structural scaffold, their interactions with cellular machinery and subsequent cytotoxic effects exhibit significant divergences. This report outlines their comparative mechanisms, supported by experimental data, detailed protocols, and visual representations of the involved signaling pathways.
Core Mechanisms of Action: A Comparative Overview
This compound and doxorubicin exert their anticancer effects through a combination of DNA interaction, topoisomerase inhibition, and the generation of reactive oxygen species (ROS). However, the specifics of these interactions and their downstream consequences differ significantly.
Doxorubicin is a well-established DNA intercalator. Its planar aromatic rings insert between DNA base pairs, leading to a distortion of the DNA helix. This intercalation serves as a physical block to DNA and RNA polymerases and is a crucial step for its primary cytotoxic mechanism: the inhibition of topoisomerase II. Doxorubicin stabilizes the topoisomerase II-DNA cleavage complex, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks. Furthermore, doxorubicin is known to generate significant levels of reactive oxygen species (ROS) through redox cycling of its quinone moiety, contributing to oxidative stress and cellular damage.
This compound , in contrast, is characterized as a dual inhibitor of both topoisomerase I and topoisomerase II. Unlike doxorubicin, which acts as a topoisomerase II poison by stabilizing the cleavage complex, this compound is considered a catalytic inhibitor of topoisomerase II, preventing the enzyme from binding to DNA. Its interaction with topoisomerase I also involves the stabilization of the enzyme-DNA complex, leading to single-strand breaks. Notably, this compound has been reported to induce ROS at lower concentrations compared to doxorubicin. A unique mechanism attributed to this compound is the eviction of histones from chromatin, a process that disrupts chromatin structure and function independent of DNA damage.
Quantitative Data Comparison
The following tables summarize key quantitative data comparing the activity of this compound and doxorubicin. It is important to note that IC50 values can vary between studies due to different experimental conditions.
Table 1: Comparative Cytotoxicity (IC50, µM)
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 (Breast Cancer) | ~0.62[1] |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.14 - 9.908[1] |
| Doxorubicin | MDA-MB-231 (Breast Cancer) | 0.28 - 1.38[1] |
| Doxorubicin | IMR-32 (Neuroblastoma) | Lower than ellipticine[2] |
| Doxorubicin | UKF-NB-4 (Neuroblastoma) | Similar to ellipticine[2] |
Table 2: Topoisomerase Inhibition (IC50, µM)
| Compound | Target | Assay | IC50 (µM) |
| This compound | Topoisomerase I & II | DNA Relaxation/Decatenation | Data not readily available in direct comparison |
| Doxorubicin | Topoisomerase I | DNA Relaxation | ~0.8[3] |
| Doxorubicin | Topoisomerase II | DNA Decatenation | ~2.67[4] |
Table 3: Reactive Oxygen Species (ROS) Generation
| Compound | Observation |
| This compound | Induces ROS at lower concentrations (IC50 = 0.274–0.621 µM) compared to doxorubicin[1] |
| Doxorubicin | Induces significant mitochondrial ROS; IC50 for ROS generation reported as 2.842–5.321 µM[1][5] |
Signaling Pathways
The cytotoxic effects of this compound and doxorubicin are mediated through distinct signaling pathways, leading to apoptosis and cell cycle arrest.
This compound: SIRT1/PI3K/AKT Pathway
This compound has been shown to affect the SIRT1/PI3K/AKT signaling pathway. Sirtuin 1 (SIRT1) is a protein deacetylase that plays a crucial role in cell metabolism, DNA repair, and survival. The PI3K/AKT pathway is a key pro-survival pathway that is often dysregulated in cancer. This compound's modulation of this pathway contributes to its pro-apoptotic effects.
Caption: this compound-induced SIRT1/PI3K/AKT signaling pathway.
Doxorubicin: p53 and MAPK Signaling Pathways
Doxorubicin-induced DNA damage leads to the activation of the p53 tumor suppressor protein and the mitogen-activated protein kinase (MAPK) signaling pathways. p53 activation can trigger cell cycle arrest and apoptosis. The MAPK pathways, including ERK, JNK, and p38, are involved in a variety of cellular responses, including stress-induced apoptosis.
Caption: Doxorubicin-induced p53 and MAPK signaling pathways.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of this compound and doxorubicin. Below are generalized protocols for key experiments.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
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Cell Culture: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Drug Treatment: Treat the cells with a serial dilution of this compound or doxorubicin (e.g., 0.01 to 100 µM) for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the drug concentration that inhibits cell growth by 50% (IC50) by plotting the percentage of cell viability against the drug concentration.
Topoisomerase II DNA Decatenation Assay
This assay measures the ability of topoisomerase II to separate catenated DNA networks.
-
Reaction Mixture: Prepare a reaction mixture containing kinetoplast DNA (kDNA), topoisomerase II assay buffer, and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound or doxorubicin to the reaction mixture. Include a no-drug control and a no-enzyme control.
-
Enzyme Addition: Initiate the reaction by adding purified human topoisomerase IIα.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the reaction products on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.
-
Quantification: Quantify the amount of decatenated DNA to determine the inhibitory effect of the compounds.
Cellular Reactive Oxygen Species (ROS) Detection
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Cell Culture and Treatment: Seed cells in a 6-well plate or a 96-well black plate and treat with this compound or doxorubicin for a specified time (e.g., 1-24 hours).
-
Probe Loading: Wash the cells with PBS and then incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash: Wash the cells twice with PBS to remove the excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize the cells using a fluorescence microscope.
-
Data Analysis: Quantify the fluorescence intensity and normalize it to the control group to determine the fold increase in ROS production.
Histone Eviction Assay (by Chromatin Fractionation and Western Blot)
This assay determines the release of histones from chromatin into the soluble nuclear fraction.
-
Cell Treatment: Treat cells with this compound or doxorubicin for a defined period.
-
Cell Lysis and Fractionation:
-
Lyse the cells in a hypotonic buffer to isolate the nuclei.
-
Resuspend the nuclear pellet in a buffer containing a low concentration of salt and a non-ionic detergent to separate the soluble nuclear proteins from the chromatin-bound proteins.
-
Centrifuge to pellet the chromatin. The supernatant contains the soluble nuclear fraction.
-
-
Protein Quantification: Determine the protein concentration of the soluble nuclear fraction.
-
Western Blot Analysis:
-
Separate equal amounts of protein from the soluble nuclear fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with antibodies specific for histones (e.g., anti-Histone H3).
-
Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
-
-
Analysis: An increase in the histone signal in the soluble fraction of drug-treated cells compared to untreated cells indicates histone eviction.
Conclusion
While both this compound and doxorubicin are potent anthracycline anticancer agents, their mechanisms of action are distinct. Doxorubicin's primary mode of action is through DNA intercalation and the poisoning of topoisomerase II. In contrast, this compound acts as a dual catalytic inhibitor of topoisomerases I and II and uniquely induces histone eviction from chromatin. Furthermore, this compound appears to be a more potent inducer of reactive oxygen species at lower concentrations. These mechanistic differences are reflected in their effects on distinct cellular signaling pathways. A thorough understanding of these divergent mechanisms is critical for the rational design of novel anthracycline derivatives with improved therapeutic indices and for the development of targeted cancer therapies. The experimental protocols provided in this guide offer a framework for the continued investigation and comparison of these and other related compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin inhibits human DNA topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Determining Role of Mitochondrial Reactive Oxygen Species Generation and Monoamine Oxidase Activity in Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Aklavinone: A Comparative Guide to its Topoisomerase II Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Aklavinone's topoisomerase II inhibitory activity with established anticancer agents. While quantitative data for this compound is limited in publicly available literature, this document summarizes its known mechanism of action and presents supporting experimental data for comparator drugs, offering a valuable resource for researchers investigating novel topoisomerase II inhibitors.
Mechanism of Action: A Catalytic Inhibitor
This compound, an aglycone of the anthracycline antibiotic Aclarubicin, functions as a dual inhibitor of topoisomerase I and II. Unlike classic topoisomerase II poisons such as doxorubicin and etoposide, which stabilize the covalent topoisomerase II-DNA cleavage complex, this compound acts as a catalytic inhibitor . Its primary mechanism involves preventing the binding of topoisomerase II to DNA, thereby inhibiting the enzyme's catalytic cycle at an early stage. This distinct mechanism suggests a potentially different biological consequence and side-effect profile compared to topoisomerase poisons.
Comparative Analysis of Topoisomerase II Inhibition
| Compound | DNA Relaxation Assay IC50 (µM) | DNA Decatenation Assay IC50 (µM) | DNA Cleavage Assay |
| This compound/Aclarubicin | Data not available | Effective at 1.2 - 2.4 µM (Qualitative) | Inhibits DNA cleavage |
| Doxorubicin | ~0.8[1] | Data not available | Stimulates DNA cleavage |
| Etoposide | ~69.7[2] | ~46.3[3] | Stimulates DNA cleavage[4] |
| Amsacrine | Data not available | Data not available | Stimulates DNA cleavage |
Experimental Protocols
Detailed methodologies for the key assays used to evaluate topoisomerase II inhibition are provided below. These protocols can be adapted for the characterization of novel inhibitors like this compound.
Topoisomerase II DNA Relaxation Assay
This assay measures the ability of topoisomerase II to relax supercoiled plasmid DNA. Inhibition of this activity results in the persistence of the supercoiled DNA form.
Materials:
-
Human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II Assay Buffer (500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL BSA)
-
10 mM ATP
-
Stop Solution/Loading Dye (e.g., 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures on ice containing 1x Topoisomerase II Assay Buffer, 1 mM ATP, and supercoiled plasmid DNA.
-
Add varying concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., etoposide) to the reaction mixtures.
-
Initiate the reaction by adding human Topoisomerase IIα.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reactions by adding Stop Solution/Loading Dye.
-
Resolve the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the percentage of supercoiled and relaxed DNA to determine the inhibitory activity.
Topoisomerase II DNA Decatenation Assay
This assay assesses the ability of topoisomerase II to separate interlocked kinetoplast DNA (kDNA) networks into individual minicircles.
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer
-
10 mM ATP
-
Stop Solution/Loading Dye
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Set up reaction mixtures on ice containing 1x Topoisomerase II Assay Buffer, 1 mM ATP, and kDNA.
-
Add the test compound or a known inhibitor at various concentrations.
-
Start the reaction by adding human Topoisomerase IIα.
-
Incubate at 37°C for 30 minutes.
-
Terminate the reactions with Stop Solution/Loading Dye.
-
Analyze the products by electrophoresis on a 1% agarose gel.
-
Stain the gel and visualize the decatenated minicircles and remaining kDNA network.
-
Inhibition is determined by the reduction in the amount of released minicircles.
Topoisomerase II DNA Cleavage Assay
This assay determines whether a compound stabilizes the covalent complex between topoisomerase II and DNA, leading to DNA cleavage.
Materials:
-
Human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II Cleavage Buffer (e.g., 100 mM Tris-HCl pH 7.9, 50 mM MgCl₂, 1 M KCl, 1 mM EDTA, 25% glycerol)
-
SDS (Sodium Dodecyl Sulfate)
-
Proteinase K
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Combine supercoiled plasmid DNA and human Topoisomerase IIα in 1x Cleavage Buffer.
-
Add the test compound or a known poison (e.g., etoposide).
-
Incubate at 37°C for a specified time (e.g., 6 minutes).
-
Add SDS and Proteinase K to trap the cleavage complex and digest the enzyme.
-
Incubate at a suitable temperature to allow for protein digestion (e.g., 45°C for 30 minutes).
-
Separate the DNA products (supercoiled, nicked, and linear) by agarose gel electrophoresis.
-
Stain and visualize the gel to detect the presence of linearized plasmid DNA, which indicates the stabilization of the cleavage complex.
Visualizing the Experimental Workflow and Mechanism
To further clarify the experimental processes and the mechanism of topoisomerase II inhibition, the following diagrams are provided.
References
Hybrid Aclacinomycins Demonstrate Enhanced Cytotoxicity Over Parent Compound
A new generation of hybrid aclacinomycins, derived from the anthracycline aglycone aklavinone, exhibits significantly improved cytotoxic activity against various cancer cell lines when compared to the parent compound, Aclacinomycin A. These findings, supported by in vitro studies, highlight the potential of these novel analogs in the development of more potent anticancer therapies.
Recent research into the chemical modification and biosynthetic engineering of aclacinomycins has led to the creation of hybrid structures with enhanced biological activity. Notably, iso-aclacinomycins and 11-hydroxyaclacinomycin A have emerged as promising candidates with superior performance in preclinical evaluations. These derivatives showcase the impact of structural modifications on the efficacy of this class of chemotherapeutic agents.
Comparative Cytotoxicity Analysis
While a comprehensive direct comparative study across a wide range of hybrid aclacinomycins is not extensively documented in a single report, data compiled from various studies allows for a comparative assessment. The following table summarizes the available in vitro cytotoxicity data (IC50 values) for key hybrid aclacinomycins against several cancer cell lines, with Aclacinomycin A included as a reference. One study has shown that iso-aclacinomycins exhibit a 1-5 fold increase in antitumor activity compared to Aclacinomycin A.[1][2][3]
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Aclacinomycin A | A549 | Lung Carcinoma | 0.27 | |
| HepG2 | Hepatocellular Carcinoma | 0.32 | ||
| MCF-7 | Breast Adenocarcinoma | 0.62 | ||
| 11-hydroxyaclacinomycin A | - | Leukemia & Melanoma | Higher than Aclacinomycin A | [2] |
| 2'''-amino-11-hydroxyaclacinomycin Y | - | Leukemia & Melanoma | Strong cytotoxicity | [2] |
| iso-Aclacinomycin A | - | Various | 1-5 fold higher than Aclacinomycin A | [1][2][3] |
Note: Specific IC50 values for 11-hydroxyaclacinomycin A and 2'''-amino-11-hydroxyaclacinomycin Y were not available in the reviewed literature, which only qualitatively describes their enhanced cytotoxicity.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for aclacinomycins and their hybrid derivatives involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. By intercalating into the DNA, these compounds stabilize the DNA-topoisomerase II complex, leading to DNA strand breaks and ultimately, apoptosis (programmed cell death). Some analogs may also inhibit topoisomerase I.
The generation of reactive oxygen species (ROS) is another key aspect of their cytotoxic effects. The metabolic reduction of the anthracycline quinone moiety leads to the formation of semiquinone free radicals, which in the presence of oxygen, generate superoxide and other ROS. This oxidative stress contributes to cellular damage.
Below is a generalized diagram illustrating the proposed signaling pathway leading to cytotoxicity.
Experimental Protocols
The evaluation of the cytotoxic activity of hybrid aclacinomycins typically involves in vitro cell-based assays. A standard protocol for determining the IC50 values is the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (hybrid aclacinomycins and Aclacinomycin A as a control). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After incubation, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
The following diagram outlines the workflow of a typical cytotoxicity assay.
References
A Tale of Two Aglycones: Unraveling the Biosynthetic Divergence of Aklavinone and ε-Rhodomycinone
For researchers in natural product biosynthesis and drug development, understanding the subtle yet crucial differences in the biosynthetic pathways of pharmacologically active molecules is paramount. This guide provides a detailed comparison of the biosynthesis of two key anthracycline aglycones, aklavinone and ε-rhodomycinone, highlighting the enzymatic step that sets them on distinct molecular paths.
This compound and ε-rhodomycinone are tetracyclic aromatic polyketides that serve as foundational scaffolds for a variety of clinically important anticancer antibiotics, including the aclacinomycins and doxorubicin, respectively. Both are synthesized by soil-dwelling bacteria of the genus Streptomyces. While their core structures are remarkably similar, a single hydroxylation event dictates their ultimate fate and the biological activity of their downstream derivatives. This guide delves into the biosynthetic pathways of these two aglycones, presenting comparative data, detailed experimental protocols, and visual representations of the key molecular processes.
The Biosynthetic Fork in the Road: A Comparative Overview
The biosynthesis of both this compound and ε-rhodomycinone begins with the same set of building blocks: a propionyl-CoA starter unit and nine malonyl-CoA extender units. These are assembled by a type II polyketide synthase (PKS) to form a nascent polyketide chain, which then undergoes a series of cyclization and aromatization reactions to yield the common intermediate, aklanonic acid. From this point, the pathways are identical up to the formation of this compound.
The critical divergence occurs at the C-11 position of the this compound molecule. In the biosynthesis of ε-rhodomycinone, this compound undergoes a crucial hydroxylation step, a reaction that is absent in the pathway leading to aclacinomycins, where this compound is the final aglycone. This key enzymatic transformation is the primary focus of this comparative guide.
Quantitative Analysis of the Key Differentiating Enzyme
The enzyme responsible for the conversion of this compound to ε-rhodomycinone is this compound-11-hydroxylase, often designated as RdmE in rhodomycin-producing strains like Streptomyces purpurascens. This FAD-dependent monooxygenase introduces a hydroxyl group at the C-11 position of the this compound scaffold.
| Enzyme | Substrate | Apparent Km (μM) | Coenzyme | Apparent Km (mM) | Source Organism |
| This compound-11-hydroxylase (RdmE) | This compound | 10[1] | NADPH | 2[1] | Streptomyces purpurascens |
Table 1: Kinetic Parameters of this compound-11-hydroxylase (RdmE). This table summarizes the key kinetic parameters of the enzyme that differentiates the biosynthetic pathways of this compound and ε-rhodomycinone.
Experimental Protocols
To provide a practical understanding of how the biosynthetic differences between this compound and ε-rhodomycinone are investigated, this section details the methodologies for key experiments.
Experimental Protocol 1: Heterologous Expression and Purification of this compound-11-hydroxylase (RdmE)
This protocol describes the overexpression of the rdmE gene in a host organism and the subsequent purification of the active enzyme.
-
Gene Cloning and Expression Vector Construction: The rdmE gene is amplified from the genomic DNA of Streptomyces purpurascens using PCR. The amplified gene is then cloned into an appropriate expression vector, such as pET series for E. coli or a suitable shuttle vector for Streptomyces lividans, under the control of a strong, inducible promoter.
-
Heterologous Expression: The expression vector containing the rdmE gene is introduced into the chosen host strain (E. coli or S. lividans). The cells are cultured to a suitable density, and gene expression is induced (e.g., with IPTG for E. coli).
-
Cell Lysis and Crude Extract Preparation: After a period of incubation to allow for protein expression, the cells are harvested by centrifugation. The cell pellet is resuspended in a suitable buffer and lysed using methods such as sonication or a French press to release the intracellular proteins. The cell debris is removed by centrifugation to obtain a crude cell extract.
-
Enzyme Purification: The this compound-11-hydroxylase is purified from the crude extract using a series of chromatographic techniques. This may include affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography to achieve a high degree of purity.[1]
Experimental Protocol 2: In Vitro Enzymatic Conversion of this compound to ε-Rhodomycinone
This protocol outlines the procedure to demonstrate the enzymatic activity of purified this compound-11-hydroxylase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., phosphate buffer, pH 7.5), the purified this compound-11-hydroxylase, the substrate this compound (dissolved in a minimal amount of an organic solvent like DMSO), and the coenzyme NADPH.
-
Enzymatic Reaction: The reaction is initiated by the addition of the enzyme or the substrate and incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
Reaction Quenching and Product Extraction: The reaction is stopped by the addition of an organic solvent, such as ethyl acetate. The products are then extracted into the organic phase.
-
Product Analysis: The extracted products are analyzed by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the formation of ε-rhodomycinone. The identity of the product can be confirmed by mass spectrometry (MS).
Experimental Protocol 3: Bioconversion of this compound by Engineered Strains
This protocol describes how a microorganism that does not normally produce ε-rhodomycinone can be engineered to carry out the conversion of this compound.
-
Strain Engineering: A host strain, such as Streptomyces lividans or a mutant of Streptomyces galilaeus that produces this compound but lacks the subsequent glycosylation steps, is transformed with a plasmid carrying the rdmE gene.
-
Cultivation and Substrate Feeding: The engineered strain is cultivated in a suitable production medium. Once the culture has reached an appropriate growth phase, this compound is added to the culture medium.
-
Incubation and Product Extraction: The culture is incubated for a further period to allow for the bioconversion of this compound to ε-rhodomycinone. The products are then extracted from the culture broth and mycelium using an organic solvent.
-
Product Analysis: The extracted compounds are analyzed by HPLC and MS to detect and quantify the production of ε-rhodomycinone.[2]
Visualizing the Biosynthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key biosynthetic pathways and experimental workflows.
Figure 1: Biosynthetic pathways of this compound and ε-rhodomycinone.
Figure 2: Experimental workflow for studying ε-rhodomycinone biosynthesis.
Conclusion
The biosynthetic pathways of this compound and ε-rhodomycinone provide a classic example of how a single enzymatic step can lead to significant molecular diversification and, consequently, to compounds with different biological activities. The hydroxylation of this compound at the C-11 position by this compound-11-hydroxylase is the key branching point that separates these two important classes of anthracycline aglycones. A thorough understanding of this enzymatic step, supported by robust experimental data and clear methodologies, is crucial for the rational design and engineering of novel anthracycline antibiotics with improved therapeutic properties. The protocols and data presented in this guide offer a valuable resource for researchers dedicated to harnessing the biosynthetic potential of these remarkable natural products.
References
Aklavinone's Antitumor Potential: A Comparative Analysis Across Cancer Models
Aklavinone, a key aglycone component of the anthracycline antibiotic aclacinomycin A, has demonstrated notable bioactivity against various cancer cell lines. This guide provides a comparative overview of its performance, detailing its cytotoxic effects and mechanisms of action across different cancer models. The information is intended for researchers, scientists, and drug development professionals engaged in oncology research.
Comparative Cytotoxicity of this compound and Related Compounds
The antitumor efficacy of a compound is often initially assessed by its cytotoxicity against cancer cell lines, typically quantified by the half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound are not extensively documented in publicly available literature, the bioactivity of its parent compound, aclacinomycin A, and other related anthracyclines provides valuable insights.
A study on aclacinomycin A demonstrated its potent inhibitory effects on the growth of mouse lymphoblastoma L5178Y cells, with complete inhibition observed at a concentration of 0.0125 µg/ml.[1] This highlights the potential of the this compound scaffold in cancer therapy. Further research into novel anthracycline metabolites has shown strong cytotoxicity against several human tumor cell lines, particularly leukemia and melanoma.[2]
For comparative purposes, the table below summarizes the IC50 values of various anticancer compounds across different cancer cell lines, illustrating the typical range of cytotoxic concentrations observed in in-vitro studies.
| Compound/Extract | Cell Line | IC50 Value |
| Usnic Acid | HeLa | 10.88 µg/mL |
| Caloplaca pusilla extract | HeLa | 6.57 µg/mL |
| Caloplaca pusilla extract | MCF-7 | 7.29 µg/mL |
| Caloplaca pusilla extract | PC-3 | 7.96 µg/mL |
| Compound 1 | HCT116 | 22.4 µM |
| Compound 2 | HCT116 | 0.34 µM |
Mechanisms of Action: Induction of Apoptosis and Signaling Pathway Modulation
The anticancer activity of this compound and related anthracyclines is attributed to their ability to interfere with critical cellular processes, leading to cell death. One of the primary mechanisms is the inhibition of macromolecular biosynthesis, with a more pronounced effect on RNA synthesis compared to DNA synthesis.[1] This disruption of essential cellular functions ultimately triggers programmed cell death, or apoptosis.
Apoptosis is a key mechanism by which many chemotherapeutic agents exert their effects. This process can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Flavonoids, another class of bioactive compounds, have been shown to induce apoptosis in cancer cells through both of these pathways. For instance, some flavonoids trigger the intrinsic pathway by inhibiting extracellular signal-regulated kinase (ERK) and leading to the loss of phosphorylation of the Bcl-2 associated death promoter (BAD) protein.[3] Others activate the extrinsic pathway, which involves the upregulation of phosphorylated forms of ERK and c-JUN.[3]
The following diagram illustrates a generalized workflow for assessing the induction of apoptosis in cancer cells treated with a bioactive compound like this compound.
Caption: Workflow for assessing apoptosis induction.
Furthermore, the signaling pathways within cancer cells are complex and interconnected. Bioactive compounds can modulate these pathways to achieve their anticancer effects. The diagram below depicts a simplified model of a signaling pathway that is often dysregulated in cancer and can be a target for therapeutic agents.
Caption: A potential target for this compound.
Experimental Protocols
To ensure the reproducibility and validation of bioactivity studies, detailed experimental protocols are essential. Below are methodologies for key assays used to evaluate the anticancer effects of compounds like this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at various concentrations for the desired time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Protein Extraction: Following treatment with the test compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, ERK) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
This guide provides a framework for understanding and comparing the bioactivity of this compound in different cancer models. Further research focusing on generating specific IC50 data for this compound across a broader range of cancer cell lines and elucidating its precise molecular targets will be crucial for its future development as a potential anticancer agent.
References
- 1. Mechanism of action of aclacinomycin A. I. The effect on macromolecular syntheses. | Semantic Scholar [semanticscholar.org]
- 2. New anthracycline metabolites produced by the this compound 11-hydroxylase gene in Streptomyces galilaeus ATCC 31133 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Two Flavone Isomers Targeting Cancer Cells with Varying Cell Differentiation Status - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aklavinone Production in Streptomyces Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an optimal microbial chassis is a critical step in the production of valuable secondary metabolites. Aklavinone, a key precursor to the potent anthracycline antibiotics, is a molecule of significant interest. This guide provides a comparative overview of this compound production in different Streptomyces strains, supported by available experimental data. It details relevant experimental protocols and visualizes key pathways to aid in the rational selection and engineering of high-producing strains.
Comparative Production of this compound
While a direct, side-by-side comparison of this compound production in wild-type Streptomyces strains under identical fermentation conditions is not extensively documented in publicly available literature, valuable insights can be gleaned from studies on various wild-type, mutant, and engineered strains. Streptomyces galilaeus and Streptomyces peucetius are the most prominent natural producers of anthracyclines, with this compound being a central intermediate in their biosynthetic pathways.
Genetic engineering has proven to be a powerful tool for enhancing this compound titers. By blocking the downstream glycosylation steps of the aclacinomycin biosynthetic pathway, researchers have successfully engineered Streptomyces strains that accumulate this compound.
| Strain | Genetic Background | Key Genetic Modifications | Reported this compound Yield (mg/L) | Reference |
| Engineered Streptomyces | Recombinant Strain | Optimization of promoters, enzymes, and chassis cells | 15-20 | [1] |
| Streptomyces galilaeus H063 | Mutant Strain | Mutation in aknY (dTDP-glucose synthase gene), blocking the first step in deoxyhexose biosynthesis | Accumulates this compound (specific yield not quantified) | [2] |
| Streptomyces galilaeus 3AR-33 | This compound-producing mutant | Not specified | Used for cloning this compound biosynthesis genes (specific yield not quantified) | [3][4] |
| Streptomyces galilaeus F 198 NTG 061 | Blocked Mutant | Accumulates aklanonic acid, a precursor to this compound | Accumulates aklanonic acid (specific yield not quantified) | [5] |
| Streptomyces peucetius var. caesius 135 | Blocked Mutant | Accumulates aklanonic acid, a precursor to this compound | Accumulates aklanonic acid (specific yield not quantified) | [5] |
Experimental Protocols
I. Cultivation of Streptomyces for this compound Production
A. Media Preparation:
Several media can be used for the cultivation of Streptomyces species to produce secondary metabolites. The choice of medium can significantly impact yield and should be optimized for the specific strain.
-
ISP4 (Inorganic Salts Starch Agar): Often used for sporulation.
-
YEME (Yeast Extract-Malt Extract) Medium: A common liquid medium for vegetative growth.
-
E1 Medium: A production medium for anthracyclines.
-
TSB (Tryptone Soya Broth): A general-purpose medium for growth.
B. Inoculum Preparation:
-
Grow Streptomyces strains on ISP4 agar plates at 30°C for 4-7 days to obtain well-sporulated cultures.
-
Prepare a spore suspension by scraping the spores from the agar surface into sterile water or a suitable buffer.
-
For liquid cultures, inoculate 25 mL of YEME or SGYEME medium with 100 µL of the spore suspension.
C. Fermentation Conditions:
-
Cultivate the seed cultures in a baffled flask at 30°C with shaking (e.g., 250 rpm) for 2-4 days.
-
Inoculate the production medium (e.g., E1 medium) with the seed culture (typically 5-10% v/v).
-
Incubate the production culture at 30°C with shaking for 5-10 days. The optimal fermentation time should be determined empirically for each strain.
II. Extraction of this compound
-
Separate the mycelium from the culture broth by centrifugation.
-
The extraction method can be optimized, but a common approach involves solvent extraction. This compound is typically more soluble in organic solvents.
-
From Supernatant: Extract the culture supernatant with an equal volume of a suitable organic solvent such as ethyl acetate or chloroform.
-
From Mycelium: The cell pellet can be extracted with a solvent like methanol or acetone to recover intracellular this compound.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract containing this compound.
III. Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound.
A. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance (e.g., 254 nm or 435 nm).
-
Quantification: Generate a standard curve using a purified this compound standard of known concentrations.
B. Sample Preparation for HPLC:
-
Dissolve the crude extract in a suitable solvent (e.g., methanol or the initial mobile phase composition).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.
Visualizing Key Processes
To better understand the experimental and biological processes involved in this compound production, the following diagrams have been generated using the DOT language.
References
- 1. Characterization of this compound-11-hydroxylase from Streptomyces purpurascens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 3. Regulatory perspective of antibiotic biosynthesis in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibiotic production in Streptomyces is organized by a division of labor through terminal genomic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Aklavinone
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. Aklavinone, an anthracycline and antineoplastic agent, requires meticulous handling and disposal due to its potential mutagenic, carcinogenic, and teratogenic properties. Adherence to established protocols for cytotoxic compounds is essential to protect both laboratory personnel and the environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, aligning with general best practices for hazardous pharmaceutical waste.
Disclaimer: This document serves as a general guide. Always consult the specific Safety Data Sheet (SDS) for the this compound product you are using and strictly adhere to your institution's Environmental Health and Safety (EHS) protocols, as well as local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to have the appropriate safety measures in place. All personnel handling this compound must be trained in the management of cytotoxic drugs.
Personal Protective Equipment (PPE):
-
Gloves: Always wear two pairs of chemotherapy-grade gloves.
-
Gown: A disposable, impermeable, long-sleeved gown is required.
-
Eye and Face Protection: Use safety goggles or a face shield.
-
Respiratory Protection: Depending on the form of this compound and the procedure, a respirator (e.g., N95) may be necessary to prevent inhalation of aerosols.
Handling Environment: All manipulations of this compound should be conducted in a designated area, preferably within a certified biological safety cabinet (BSC) or a containment ventilated enclosure to minimize exposure risks. A spill kit specifically for cytotoxic agents should be readily accessible.
This compound Waste Segregation and Disposal Plan
Proper segregation of this compound waste at the point of generation is a critical step in the disposal process. This compound waste is categorized as either trace or bulk hazardous waste.
| Waste Category | Description | Disposal Container |
| Trace Waste | Items contaminated with less than 3% of the original weight of the this compound, such as empty vials, used gloves, gowns, and absorbent pads.[1][2] | Yellow , labeled "Trace Chemotherapy Waste" container.[1][2] |
| Bulk Waste | Unused or expired this compound, partially full vials or syringes, and materials used to clean up spills.[1][2] | Black , labeled "Hazardous Waste" or "Bulk Chemotherapy Waste" container.[1][2] |
| Sharps Waste | Needles, syringes, and other contaminated sharp objects. | Yellow , puncture-proof, labeled "Chemotherapy Sharps" container. |
Step-by-Step Disposal Procedures
-
Waste Identification and Segregation: At the point of generation, immediately identify and segregate all this compound-contaminated materials into the appropriate waste stream: trace, bulk, or sharps.[3]
-
Containerization:
-
Trace Waste: Place all non-sharp trace waste directly into a designated yellow chemotherapy waste container.[3]
-
Bulk Waste: Carefully transfer all bulk this compound waste into a designated black hazardous waste container.[4] These containers must be leak-proof and have a secure lid.[3]
-
Sharps Waste: Immediately dispose of all contaminated sharps into a yellow, puncture-proof chemotherapy sharps container. Do not recap, bend, or break needles.
-
-
Container Management:
-
Waste Storage and Pickup:
Spill Cleanup Procedures
In the event of an this compound spill, immediate and proper cleanup is essential to prevent exposure and contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before beginning cleanup, ensure you are wearing the full complement of PPE as described above.
-
Contain the Spill:
-
Liquids: Cover the spill with absorbent pads, working from the outside in.
-
Solids: Gently cover the spill with damp absorbent pads to avoid generating dust.
-
-
Clean the Area:
-
Carefully collect all contaminated absorbent materials and any broken glass, and place them in the black bulk hazardous waste container .
-
Clean the spill area with a detergent solution, again working from the outside in. Dispose of all cleaning materials in the yellow trace chemotherapy waste container .
-
Rinse the area with clean water and wipe dry. Dispose of these materials in the yellow trace chemotherapy waste container .
-
-
Dispose of PPE:
-
Carefully remove the outer pair of gloves and the gown, placing them in the yellow trace chemotherapy waste container .
-
Remove the inner pair of gloves and also dispose of them in the yellow trace chemotherapy waste container .
-
-
Wash Hands: Thoroughly wash your hands with soap and water.
Experimental Protocols
While there is no single universally accepted method for the chemical deactivation of all antineoplastic agents, research into degradation methods may be undertaken in specific laboratory settings.[4] Any such experimental protocols must be rigorously validated and approved by the institution's safety committee before implementation as a disposal method. The primary and recommended disposal method remains incineration via a licensed hazardous waste facility.
Stock solutions of this compound, being at a much higher concentration, are always considered hazardous chemical waste and must be collected for disposal by a certified entity.[6] Autoclaving may not be effective for all antibiotics and is not a recommended disposal method for stock solutions.[6]
References
Essential Safety and Operational Guide for Handling Aklavinone
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Aklavinone is of paramount importance. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment. Adherence to these guidelines is critical for personnel safety and regulatory compliance.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is necessary to prevent exposure to this compound, also known as Aclacinomycin. The following table summarizes the required PPE for handling this compound.[1] In the absence of established occupational exposure limits, all handling should be performed with the utmost care to minimize any potential contact.[1][2][3]
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must be worn at all times in the laboratory.[1] |
| Face Shield | Recommended when there is a risk of splashing.[1] | |
| Hand Protection | Gloves | Chemically resistant gloves (e.g., nitrile) are required.[1] |
| Body Protection | Lab Coat | A standard laboratory coat should be worn.[1] |
| Protective Suit | Recommended for larger quantities or when there is a risk of generating aerosols.[1] | |
| Respiratory Protection | Respirator | An approved particulate respirator (e.g., N95) should be used, especially when handling the powder form to avoid inhalation.[1] |
Operational Plan for Safe Handling
A systematic workflow is crucial for the safe management of this compound in a laboratory setting. The following step-by-step process outlines the key stages from preparation to disposal.
1. Preparation:
-
Donning PPE: Before handling this compound, ensure all required personal protective equipment is correctly worn.
-
Weighing: Weigh this compound powder in a vented enclosure, such as a chemical fume hood, to minimize the risk of inhalation.[1]
-
Solution Preparation: Prepare solutions within a certified chemical fume hood to control and exhaust any potential vapors or aerosols.[1]
2. Experimental Use:
-
Designated Area: Conduct all experiments involving this compound in a designated and clearly marked area to prevent cross-contamination.
-
Careful Handling: Handle all solutions and containers with care to avoid spills and the generation of aerosols.[1]
-
Containment: Use secondary containment for all containers holding this compound to mitigate the impact of potential spills.
3. Cleanup and Decontamination:
-
Surface Decontamination: All surfaces and equipment that have come into contact with this compound must be decontaminated. Use a suitable deactivating agent or a high-pH solution as recommended by your institution's safety office.[1]
-
PPE Removal: Remove personal protective equipment in a designated area, taking care to avoid contaminating skin or clothing.
Emergency Procedures: Spill Response Workflow
In the event of a spill, a clear and immediate response plan is essential to ensure the safety of all laboratory personnel. The following diagram outlines the logical workflow for handling an this compound spill.
Caption: Workflow for a safe and effective response to an this compound spill.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment, must be collected in designated, sealed, and clearly labeled hazardous waste containers.[1]
-
Disposal Method: this compound waste is considered hazardous and must be disposed of through a licensed hazardous waste disposal service.[1] Follow all local, state, and federal regulations for hazardous waste disposal.
By implementing these safety and handling procedures, laboratories can effectively manage the risks associated with this compound, ensuring a safe working environment for all personnel. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound before beginning any work.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
